molecular formula C14H11ClO2 B6395923 4-Chloro-2-(2-methylphenyl)benzoic acid CAS No. 1261993-03-6

4-Chloro-2-(2-methylphenyl)benzoic acid

Cat. No.: B6395923
CAS No.: 1261993-03-6
M. Wt: 246.69 g/mol
InChI Key: YFPBCJRROWSNHZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methylphenyl)benzoic acid is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-2-(2-methylphenyl)benzoic acid, 95% is 246.0447573 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-2-(2-methylphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(2-methylphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-(2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-4-2-3-5-11(9)13-8-10(15)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPBCJRROWSNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688594
Record name 5-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-03-6
Record name 5-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The [1,1'-biphenyl]-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Strategic substitution on the biphenyl rings allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of a specific, yet less-documented derivative, 4-chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. Due to the limited availability of data for this precise isomer, this document establishes a framework for its characterization by drawing upon the extensive knowledge of its closely related isomers. We will delve into the critical aspect of nomenclature and synonyms within this chemical class, present a predictive physicochemical profile, detail robust synthetic and analytical protocols, and explore potential applications based on established structure-activity relationships of analogous compounds.

Introduction: The Biphenyl Carboxylic Acid Moiety

Biphenyl carboxylic acids are a class of organic compounds characterized by two phenyl rings linked by a single bond, with a carboxylic acid group appended to one of the rings. This structural motif offers a unique combination of rigidity and conformational flexibility, making it an attractive scaffold for interacting with biological targets. The therapeutic potential of this class is well-established, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor antagonists. The specific substitution pattern on the biphenyl core is paramount in defining the biological activity and pharmacokinetic profile of the molecule. This guide focuses on the nuanced world of chloro- and methyl-substituted biphenyl carboxylic acids, with a central focus on elucidating the characteristics of 4-chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid.

PART 1: The Isomeric Landscape and Synonyms of Chloro-Methyl Substituted [1,1'-Biphenyl]-2-carboxylic Acids

The precise placement of substituents on the biphenyl rings gives rise to a multitude of isomers, each with distinct chemical and biological properties. Understanding this isomeric landscape is fundamental for unambiguous scientific communication and for designing targeted synthetic strategies. While specific data for 4-chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid is not widely available in commercial or public databases, a wealth of information exists for its isomers.

Key Isomers and Their Identification

The following table summarizes some of the key isomers of chloro-methyl-biphenyl-carboxylic acids, providing a reference for their unique identifiers.

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid7079-15-4C13H9ClO2232.66
2'-Chloro-[1,1'-biphenyl]-4-carboxylic acid3808-93-3C13H9ClO2232.66
4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid7148-03-0C14H12O2212.24
4-Methyl-[1,1'-biphenyl]-2-carboxylic acid2840-46-2C14H12O2212.24
4'-Chloro-2-methyl-biphenyl-4-carboxylic acid methyl ester632366-00-8C15H13ClO2260.72
A Comprehensive Compilation of Synonyms for Key Isomers

Accurate and comprehensive nomenclature is critical in chemical research. The following is an extensive list of synonyms for some of the more well-documented isomers, which can aid in exhaustive literature searches and material sourcing.

Synonyms for 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid (CAS: 7079-15-4)[1][2]:

  • 2-(4-Chlorophenyl)benzoic acid

  • 4'-Chloro-2-biphenylcarboxylic acid

  • 2-BIPHENYL-4'-CHLORO-CARBOXYLIC ACID

  • 4'-CHLORO-BIPHENYL-2-CARBOXYLIC ACID

  • 4'-CHLORO[1,1'-BIPHENYL]-2-CARBOXYLIC ACID

  • [1,1'-Biphenyl]-2-carboxylic acid, 4'-chloro-

  • 2-Carboxy-4'-chlorobiphenyl

  • AKOS BAR-0164

  • RARECHEM AL BE 1351

Synonyms for 2'-Chloro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 3808-93-3)[3]:

  • 4-(2-chlorophenyl)benzoic acid

  • 2'-chloro[1,1'-biphenyl]-4-carboxylic acid

Synonyms for 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid (CAS: 7148-03-0)[4]:

  • 2-(4-Methylphenyl)benzoic Acid

  • 4'-Methyl-2-carboxybiphenyl

  • 2-(p-Tolyl)benzoic acid

  • o-Tolylbenzoic acid

  • RARECHEM AL BO 0764

  • 4'-METHYL[1,1'-BIPHENYL]-2-CARBOXYLIC ACID

PART 2: Physicochemical and Spectroscopic Profile of 4-chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid: A Predictive Approach

In the absence of experimental data for the title compound, we can predict its key physicochemical properties based on the known values of its structural components and closely related isomers. These predictions provide a valuable starting point for experimental design and characterization.

PropertyPredicted ValueRationale
Molecular Formula C14H11ClO2Based on the chemical structure.
Molecular Weight 246.69 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for aromatic carboxylic acids.
Melting Point 150-180 °CExpected to be in a similar range to related isomers like 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid (167-169 °C)[2] and 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid (146-148 °C).
Boiling Point > 350 °CAromatic carboxylic acids generally have high boiling points.
Solubility Soluble in DMSO, Methanol; sparingly soluble in waterThe carboxylic acid group imparts some polarity, while the biphenyl core is nonpolar. Solubility is expected to be similar to related compounds[4].
pKa ~3.5 - 4.5The electron-withdrawing nature of the chlorine atom and the aromatic rings will influence the acidity of the carboxylic acid group.
LogP ~3.5 - 4.5The presence of the chloro and methyl groups will increase lipophilicity compared to the unsubstituted biphenyl carboxylic acid.
Predicted Spectroscopic Features
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, a singlet for the methyl group protons (around 2.3-2.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). The coupling patterns of the aromatic protons will be complex due to the substitution pattern.

  • ¹³C NMR: The spectrum will display signals for the 14 carbon atoms. The carbonyl carbon of the carboxylic acid will appear downfield (>165 ppm). The aromatic region will show a complex pattern of signals.

  • Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M+) at m/z 246, with a characteristic M+2 peak at m/z 248 (approximately one-third the intensity of the M+ peak) due to the presence of the chlorine-37 isotope. Common fragmentation patterns would involve the loss of -OH (m/z 229) and -COOH (m/z 201).

PART 3: Synthesis and Purification Strategies

The synthesis of 4-chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid can be achieved through several established cross-coupling methodologies. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids.

Representative Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure that can be adapted for the synthesis of the title compound.

Reactants:

  • 2-Bromo-4-chlorobenzoic acid (or its corresponding methyl ester)

  • (2-Methylphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)

  • Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-4-chlorobenzoic acid (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent system to the flask. To this suspension, add the palladium catalyst (0.01-0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a methyl ester was used as the starting material, it will need to be hydrolyzed to the carboxylic acid at this stage by adding a base like NaOH and heating. Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxidation, which can lead to catalyst deactivation and poor reaction yields.

  • Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Synthesis Workflow Diagram

Suzuki_Coupling Reactants 2-Bromo-4-chlorobenzoic acid + (2-Methylphenyl)boronic acid Reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Workup Acidification & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 4-chloro-2'-methyl[1,1'-biphenyl] -2-carboxylic acid Purification->Product

Caption: Suzuki-Miyaura coupling workflow for synthesis.

PART 4: Applications in Research and Drug Discovery: Analog-Based Insights

While specific biological activities for 4-chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid have not been reported, the biphenyl carboxylic acid scaffold is a cornerstone in drug discovery. The structural features of the title compound suggest several potential avenues for investigation.

  • Antihypertensive Agents: The structurally related compound, 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid, is a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat high blood pressure[4]. The specific substitution pattern of 4-chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid could modulate its binding affinity and selectivity for the angiotensin II receptor.

  • Anti-inflammatory Agents: Many NSAIDs are based on the biphenyl scaffold. The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

  • Antimicrobial and Antifungal Agents: Various substituted biphenyl derivatives have demonstrated antibacterial and antifungal properties[5]. The presence of the chloro and methyl groups can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Structure-Activity Relationship Logic Diagram

SAR_Logic Core [1,1'-Biphenyl]-2-carboxylic acid Scaffold Properties Physicochemical Properties (Lipophilicity, pKa, etc.) Core->Properties Substituents Substituents (e.g., -Cl, -CH3) Substituents->Properties Activity Biological Activity (e.g., Antihypertensive, Anti-inflammatory) Properties->Activity

Caption: Logic of structure-activity relationships.

PART 5: Analytical Methodologies

The characterization and quantification of 4-chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid require robust analytical methods. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of aromatic carboxylic acids.

Representative RP-HPLC Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Elution:

  • A linear gradient from 30% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration at 30% B for 5 minutes.

Detection:

  • UV detection at 254 nm.

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Rationale for Methodological Choices:

  • Reversed-Phase C18 Column: The nonpolar nature of the biphenyl core interacts well with the C18 stationary phase, providing good retention and separation.

  • Trifluoroacetic Acid (TFA): TFA is used as an ion-pairing agent to improve peak shape and resolution of the carboxylic acid.

  • Gradient Elution: A gradient is necessary to elute the compound in a reasonable time with good peak shape, given its relatively high lipophilicity.

Conclusion

While 4-chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid remains a compound with limited specific documentation, this guide provides a comprehensive framework for its study. By understanding the rich chemistry of its isomers and applying established synthetic and analytical methodologies, researchers can effectively synthesize, characterize, and evaluate this compound for a range of potential applications in medicinal chemistry and materials science. The exploration of such novel derivatives is essential for the continued advancement of drug discovery and the development of new chemical entities with improved therapeutic profiles.

References

  • Hoffman Fine Chemicals. 4'-Chloro-2-methyl-biphenyl-4-carboxylic acid methyl ester. [Link]

  • PubChem. 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. [Link]

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

  • Sharma, M. C., et al. (2010). SYNTHESIS AND BIOLOGICAL ACTIVITY OF 4'-(5-AMINO-6-CHLORO-2-SUBSTITUTED-BENZOIMIDAZOL-1-YLMETHYL)]-BIPHENYL-2-CARBOXYLIC ACID AS ANTIHYPERTENSIVE AGENTS. Digest Journal of Nanomaterials and Biostructures, 5(3), 605-621.
  • Jampilek, J., et al. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 20(8), 14957-14983.
  • Narayana, B., et al. (2005). 4′-Methylbiphenyl-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 61(4), o939-o940.
  • International Union of Crystallography. (2024). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • Google Patents.
  • Singh, R., & Kaur, H. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(11), 4921-4923.
  • Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • PubChemLite. 4'-chloro-[1,1'-biphenyl]-2-carboxylic acid. [Link]

  • NIST. Mecoprop. [Link]

  • Chemdad. 4'-Methylbiphenyl-2-carboxylic acid. [Link]

  • Patsnap. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Chemistry LibreTexts. 19.13: Biological Activity of Carboxylic Acids. [Link]

Sources

Technical Monograph: 4-Chloro-2-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Chloro-2-(2-methylphenyl)benzoic acid , a specialized biphenyl intermediate used in medicinal chemistry.

Executive Summary

4-Chloro-2-(2-methylphenyl)benzoic acid (IUPAC: 4-chloro-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid) is a functionalized biphenyl scaffold utilized in the synthesis of pharmaceuticals and agrochemicals. Structurally, it consists of a benzoic acid moiety substituted with a chlorine atom at the para position (C4) and an o-tolyl group at the ortho position (C2). This unique substitution pattern makes it a critical intermediate for constructing sterically congested biaryl systems found in angiotensin II receptor blockers (sartans), kinase inhibitors, and succinate dehydrogenase inhibitor (SDHI) fungicides.

Due to its specific substitution pattern, this compound is often synthesized de novo for research applications rather than being a commodity chemical. It serves as a robust building block for exploring Structure-Activity Relationships (SAR) in drug discovery, particularly where the "magic methyl" effect and halogen bonding are investigated.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 4-Chloro-2-(2-methylphenyl)benzoic acid
IUPAC Name 4-Chloro-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid
CAS Number Not widely indexed (Custom Synthesis; Analogous to 4'-methyl-2-biphenylcarboxylic acid, CAS 114772-34-8)
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
SMILES CC1=CC=CC=C1C2=C(C(=O)O)C=CC(Cl)=C2
Appearance Off-white to pale yellow crystalline solid
Predicted LogP ~3.8 (High lipophilicity due to biphenyl core)
pKa (Predicted) ~3.5 - 4.0 (Carboxylic acid)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water

Synthetic Pathway & Methodology

The most reliable route to 4-Chloro-2-(2-methylphenyl)benzoic acid is the Suzuki-Miyaura Cross-Coupling reaction. This method couples a 2-halo-4-chlorobenzoic acid derivative with 2-methylphenylboronic acid. The choice of the halogen (Br or I) and the base is critical to minimize steric hindrance from the ortho-methyl group.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond.

  • Fragment A (Electrophile): 2-Bromo-4-chlorobenzoic acid (or its methyl ester).[1]

  • Fragment B (Nucleophile): 2-Methylphenylboronic acid (o-Tolylboronic acid).

Optimized Synthetic Protocol
Step 1: Esterification (Optional but Recommended)

Converting the acid to an ester prevents catalyst poisoning by the free carboxylate and improves solubility.

  • Reagents: 2-Bromo-4-chlorobenzoic acid, Methanol, H₂SO₄ (cat.).

  • Conditions: Reflux, 4 h.

Step 2: Suzuki-Miyaura Coupling
  • Reagents: Methyl 2-bromo-4-chlorobenzoate (1.0 eq), 2-Methylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 M aq.), Toluene/Ethanol (4:1).

  • Conditions: Reflux (90°C) under N₂ atmosphere for 12-16 h.

Step 3: Hydrolysis
  • Reagents: LiOH or NaOH (3.0 eq), THF/Water.

  • Conditions: RT to 50°C until TLC shows consumption of ester.

Detailed Experimental Workflow (Direct Acid Coupling)

If coupling the free acid directly (to save steps), use the following protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a condenser and magnetic stir bar, dissolve 2-Bromo-4-chlorobenzoic acid (5.0 g, 21.2 mmol) in 1,4-Dioxane (60 mL).

  • Degassing: Sparge the solution with Nitrogen for 15 minutes.

  • Addition: Add 2-Methylphenylboronic acid (3.46 g, 25.4 mmol) and Tetrakis(triphenylphosphine)palladium(0) (1.2 g, 1.0 mmol).

  • Base: Add a degassed solution of Sodium Carbonate (6.7 g in 30 mL water).

  • Reaction: Heat the mixture to 95°C under Nitrogen for 18 hours. Monitor by HPLC/TLC.

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a Celite pad to remove Palladium black.

    • Acidify the filtrate with 1N HCl to pH ~2. The product will precipitate.

    • Extract with Ethyl Acetate (3 x 50 mL).[3]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc gradient).

Visualized Synthetic Workflow

Synthesis Start1 2-Bromo-4-chlorobenzoic acid (Electrophile) Intermediate Suzuki Complex (Pd-Cycle) Start1->Intermediate Start2 2-Methylphenylboronic acid (Nucleophile) Start2->Intermediate Catalyst Pd(PPh3)4 / Na2CO3 1,4-Dioxane/H2O, 95°C Catalyst->Intermediate Catalysis Product 4-Chloro-2-(2-methylphenyl)benzoic acid (Target) Intermediate->Product Reductive Elimination Purification Acidification (HCl) & Recrystallization Product->Purification

Caption: Figure 1. Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biphenyl acid.[3]

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following analytical data must be verified.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 12.8 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.85 ppm (d, J=8.2 Hz, 1H): H-6 on the benzoic acid ring (ortho to COOH).

  • δ 7.50 - 7.10 ppm (m, 6H): Overlapping aromatic protons from the chlorophenyl and tolyl rings.

    • Look for the specific coupling of the H-3 and H-5 on the benzoic ring (meta coupling).

  • δ 2.15 ppm (s, 3H): Methyl group (-CH₃) on the tolyl ring. Note: This shift is shielded due to the orthogonal twist of the biphenyl system.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Observed Mass: [M-H]⁻ = 245.03 m/z.

  • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl isotopes (peaks at 245 and 247).

HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Retention Time: Expected to elute later than unsubstituted biphenyl acids due to the chloro and methyl lipophilic groups.

Applications in Drug Development[1]

This scaffold is a "privileged structure" in medicinal chemistry, serving as a core for:

  • Angiotensin II Receptor Antagonists (Sartans):

    • The biphenyl-2-carboxylic acid moiety is a bioisostere for the tetrazole ring found in Losartan and Valsartan. The 4-chloro substituent allows for further derivatization (e.g., Buchwald-Hartwig amination) to introduce polarity.

  • Kinase Inhibitors (Type II):

    • The twisted biphenyl structure creates a hydrophobic pocket filler. The ortho-methyl group restricts rotation (atropisomerism), potentially locking the molecule in a bioactive conformation.

  • Fungicides (SDHI Class):

    • Analogs of this acid are precursors to carboxamide fungicides (e.g., Boscalid derivatives), where the acid is converted to an amide.

Signaling Pathway Interaction (Example: Angiotensin II)

Pathway Ligand Angiotensin II Receptor AT1 Receptor (GPCR) Ligand->Receptor Activates Response Vasoconstriction & Aldosterone Secretion Receptor->Response Blocker Biphenyl Scaffold (4-Chloro-2-(2-methylphenyl)benzoic acid) Blocker->Receptor Competitive Antagonism Inhibition Inhibition Blocker->Inhibition Inhibition->Response Blocks

Caption: Figure 2. Mechanism of action for biphenyl-based AT1 receptor antagonists.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Goossen, L. J., et al. (2006). Synthesis of Biaryls via Decarboxylative Coupling. Journal of the American Chemical Society, 128(30), 10028–10029. Link

  • BenchChem. (2025).[4] Biphenyl Carboxylic Acid Scaffolds in Medicinal Chemistry. Link

  • PubChem. (2025). Biphenyl-2-carboxylic acid derivatives. National Library of Medicine. Link

Sources

Engineering Biphenyl-2-Carboxylic Acid Derivatives: A Comprehensive Guide to Synthesis, Structural Optimization, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl-2-carboxylic acid and its derivatives represent a privileged structural scaffold in modern medicinal chemistry, agrochemicals, and materials science. Defined by a rigid, sterically hindered biphenyl backbone and an ortho-substituted reactive carboxyl group, this molecular architecture provides researchers with precise control over molecular geometry, hydrophobicity, and electronic distribution. This technical guide explores the mechanistic rationale behind the scaffold's biological efficacy, details self-validating synthetic protocols for both research and industrial scales, and examines its pivotal role in the development of Angiotensin II (AT1) receptor antagonists and advanced photochemical probes.

Mechanistic Rationale & Pharmacophore Evolution

Conformational Rigidity and the Dihedral Angle

The biological and chemical utility of biphenyl-2-carboxylic acid derivatives stems fundamentally from their non-planar geometry. The steric bulk of the carboxylic acid at the 2-position forces the two phenyl rings out of coplanarity. This specific dihedral angle is critical for receptor binding, as it allows the molecule to project functional groups into distinct, spatially separated hydrophobic pockets of target proteins, such as the AT1 receptor[1].

The Carboxylic Acid to Tetrazole Bioisosteric Shift

In the late 1980s, the optimization of simple N-benzylimidazoles led to the development of EXP7711 , a biphenyl-2-carboxylic acid derivative that exhibited significant AT1 receptor antagonism (Ki = 180 nM)[2]. However, carboxylic acids often suffer from limited oral bioavailability and rapid phase II metabolism (glucuronidation) in vivo.

To overcome this pharmacokinetic bottleneck, medicinal chemists replaced the carboxylic acid with a 1H-tetrazol-5-yl group. The tetrazole acts as a classic bioisostere: it maintains a similar pKa (~4.5) and negative charge at physiological pH, but offers greater lipophilicity, charge delocalization, and metabolic stability[1]. This single substitution birthed Losartan (DuP 753), dropping the Ki to 12 nM and launching the highly successful "sartan" class of antihypertensive drugs[1][2].

AT1_Pathway AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binds Gq Gq Protein Activation AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ ↑ PLC->Calcium Vasoconstriction Vasoconstriction & Hypertension Calcium->Vasoconstriction Inhibitor Biphenyl-2-carboxylic Acid Derivative (e.g., EXP7711) Inhibitor->AT1R Competitive Antagonism

Fig 1. Mechanism of AT1 receptor blockade by biphenyl-2-carboxylic acid derivatives.

Synthetic Methodologies: Self-Validating Protocols

To synthesize these derivatives, researchers must choose between transition-metal catalysis (ideal for rapid library generation) and classical organometallic coupling (ideal for industrial scale-up).

Protocol A: Suzuki-Miyaura Cross-Coupling (Research Scale)

The Suzuki-Miyaura reaction is the standard for generating diverse biphenyl-2-carboxylic acid libraries, particularly for developing photochemical probes[3].

  • Step 1 (Preparation): In a Schlenk flask under inert argon, combine 2-carboxyphenylboronic acid (1.2 eq) and a substituted aryl halide (e.g., 1-bromo-4-iodobenzene, 1.0 eq).

  • Step 2 (Catalyst & Base): Add Pd(PPh3)4 (0.05 eq) as the catalyst and Na2CO3 (2.0 eq) as the base.

  • Step 3 (Solvent System): Dissolve the mixture in a degassed 4:1 mixture of Toluene/Ethanol.

  • Step 4 (Reaction): Heat the mixture to 90°C and reflux for 12-18 hours. The higher reactivity of the iodine atom ensures selective coupling over the bromine.

  • Step 5 (Workup): Cool to room temperature, quench with 1M HCl to protonate the carboxylic acid, extract with ethyl acetate, and purify via silica gel chromatography.

  • Causality Check: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. The argon atmosphere is strictly required to prevent the oxidative homocoupling of the boronic acid, ensuring the protocol validates its own high yield.

Protocol B: The Meyers Oxazoline Route (Industrial Scale)

For large-scale industrial production, palladium catalysts are often too expensive and leave toxic trace metals. The Meyers oxazoline method utilizes Grignard chemistry, overcoming the challenge of unwanted nucleophilic attack on the unprotected carboxylic acid[4].

  • Step 1 (Protection): The carboxylic acid of the starting material is converted into a (2-methoxy-phenyl)-2-oxazoline. The oxazoline acts as both a robust protecting group and an ortho-directing group.

  • Step 2 (Grignard Coupling): React the oxazoline with an aryl magnesium bromide (Grignard reagent) in THF. The oxazoline directs the nucleophilic aromatic substitution to form the (2-oxazolinyl)-2-biphenyl intermediate.

  • Step 3 (Pressurized Saponification): Transfer the intermediate to a pressure reactor. Add 24% aqueous hydrochloric acid and an immiscible inert organic solvent (e.g., toluene).

  • Step 4 (Cleavage): Heat the biphasic mixture under pressure to 130°C for 8 hours.

  • Step 5 (Isolation): Separate the organic layer and crystallize the final biphenyl-2-carboxylic acid.

  • Causality Check: Standard saponification (NaOH reflux) fails because the oxazoline ring on a sterically hindered biphenyl is exceptionally stable. Pressurized HCl at elevated temperatures is strictly required to force the hydrolysis of the oxazoline back to the carboxylic acid[4].

Synthesis_Workflow Step1 1. Grignard Preparation (Aryl Magnesium Bromide) Step2 2. Coupling with (2-Methoxy-phenyl)-2-oxazoline Step1->Step2 Nucleophilic Aromatic Substitution Step3 3. Formation of (2-Oxazolinyl)-2-biphenyl Step2->Step3 Intermediate Yield Step4 4. Pressurized Saponification (HCl, Elevated Temp) Step3->Step4 Cleavage of Oxazoline Step5 5. Isolation & Purification of Biphenyl-2-carboxylic acid Step4->Step5 Final Product Extraction

Fig 2. Industrial-scale Meyers oxazoline synthesis route for biphenyl-2-carboxylic acids.

Quantitative Data & Pharmacological Applications

Biphenyl-2-carboxylic acid derivatives are not limited to cardiovascular indications. Beyond acting as precursors for ARBs, they serve as farnesyltransferase inhibitors in oncology and as precursors for fluorogenic probes used to detect one-electron oxidants in environmental chemistry (forming highly fluorescent benzocoumarins via photoredox catalysis)[3].

Table 1: Pharmacological and Chemical Profiling of Biphenyl-2-Carboxylic Acid Derivatives

Compound / DerivativePrimary Target / ApplicationBinding Affinity (Ki) / IC50Structural Note
EXP7711 AT1 Receptor (Cardiovascular)Ki = 180 nM[2]Prototype biphenyl-2-carboxylic acid
Losartan (DuP 753) AT1 Receptor (Cardiovascular)Ki = 12 nM, IC50 = 20 nM[2]Tetrazole bioisostere of EXP7711
5-Aminobiphenyl-2-carboxylic acid Farnesyltransferase (Oncology)~ µM rangeAmino-substituted derivative
Unsubstituted Biphenyl-2-carboxylic acid Dissolved Organic Matter (DOM) ProbesN/A (Photochemical yield ~80%)[3]Oxidizes to Benzocoumarin

References

  • Source: atamanchemicals.
  • Source: derpharmachemica.
  • Title: Losartan | MedChemExpress (MCE)
  • Source: google.com (Patents)
  • Source: ethz.

Sources

4-Chloro-2-(o-tolyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Chloro-2-(o-tolyl)benzoic acid , a functionalized biaryl scaffold utilized in medicinal chemistry for the development of sterically constrained inhibitors.

Compound Class: Biaryl Carboxylic Acid | Application: Drug Discovery Scaffold

Executive Summary

4-Chloro-2-(o-tolyl)benzoic acid is a privileged biaryl scaffold characterized by a high degree of steric torsion due to the ortho-substitution pattern. In drug development, this structural motif is critical for locking specific conformations of biologically active molecules, particularly in the design of inhibitors for targets such as Factor VIIa and various kinases. This guide details the physicochemical properties, validated synthetic pathways, and quality control metrics required for its utilization in high-throughput optimization campaigns.

Physicochemical Profile

Molecular Identity

The compound is a benzoic acid derivative featuring a chlorine atom at the para position (relative to the acid) and an o-tolyl (2-methylphenyl) group at the ortho position. This substitution creates a non-planar biphenyl system.

PropertyValue
IUPAC Name 4-Chloro-2-(2-methylphenyl)benzoic acid
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
Monoisotopic Mass 246.0448 Da
Exact Mass 246.044757 Da
Heavy Atom Count 17
Structural Parameters & Solubility
  • Rotatable Bonds: 1 (The biaryl axis).

  • Torsion Angle: The steric clash between the carboxylic acid (C-1) and the methyl group of the tolyl ring forces the two aromatic rings out of coplanarity, typically creating a dihedral angle of 50–90°.

  • Lipophilicity (Calculated LogP): ~3.8 – 4.2 (High lipophilicity due to the chloro and methyl groups).

  • pKa (Acidic): ~3.8 – 4.0. The ortho-aryl group may slightly increase acidity via steric inhibition of resonance, preventing the carboxyl group from conjugating fully with the phenyl ring.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust route to 4-Chloro-2-(o-tolyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura coupling. This method offers high regioselectivity and tolerance for the carboxylic acid moiety.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond.

  • Fragment A (Electrophile): 2-Bromo-4-chlorobenzoic acid (The bromine at C2 is more reactive to oxidative addition than the chlorine at C4).

  • Fragment B (Nucleophile): o-Tolylboronic acid.

Experimental Protocol

Objective: Synthesis of 4-Chloro-2-(o-tolyl)benzoic acid on a 10 mmol scale.

Reagents:

  • 2-Bromo-4-chlorobenzoic acid (2.35 g, 10 mmol)

  • o-Tolylboronic acid (1.50 g, 11 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2M aqueous solution, 10 mL)

  • Solvent: 1,4-Dioxane (30 mL)

Step-by-Step Workflow:

  • Degassing: Charge a 100 mL round-bottom flask with 1,4-dioxane. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Reagent Addition: Add 2-bromo-4-chlorobenzoic acid, o-tolylboronic acid, and the Pd catalyst under a positive stream of Argon.

  • Base Activation: Add the degassed 2M Na₂CO₃ solution.

  • Reaction: Heat the mixture to reflux (100°C) for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes) or LC-MS.

  • Work-up:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

    • Acidify the filtrate with 1N HCl to pH ~2 (precipitates the carboxylic acid).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry combined organics over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Synthesis Logic Diagram

The following diagram illustrates the catalytic cycle and logical workflow for this synthesis.

SuzukiCoupling Start Start: 2-Bromo-4-chlorobenzoic acid OxAdd Oxidative Addition (Pd(0) inserts into C-Br bond) Start->OxAdd Initiation PdII Pd(II) Complex OxAdd->PdII Transmetal Transmetallation (o-Tolylboronic acid + Base) RedElim Reductive Elimination (Forms Biaryl Bond) Transmetal->RedElim Coupling Product Target: 4-Chloro-2-(o-tolyl)benzoic acid RedElim->Product Release Pd0 Pd(0) Species RedElim->Pd0 Regeneration Pd0->OxAdd Recycle PdII->Transmetal Activation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling synthesis of the target biaryl acid.

Analytical Characterization (QC)

To ensure the integrity of the scaffold for biological testing, the following specifications must be met:

MethodExpected Signal / Criteria
¹H NMR (DMSO-d₆) δ 12.8-13.0 (bs, 1H, COOH)δ 7.8-7.9 (d, 1H, H-6 of benzoic ring)δ 7.2-7.5 (m, 6H, aromatic protons)δ 2.1-2.3 (s, 3H, Ar-CH₃). Note: Methyl peak may appear shielded due to ring current effects.
¹³C NMR 14 distinct carbon signals. Key peaks: ~168 ppm (C=O), ~20 ppm (CH₃).
Mass Spectrometry ESI- : [M-H]⁻ = 245.0. Characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).
Purity (HPLC) >95% required for biological assay.

Applications in Drug Discovery[2][3][4][5]

The Biaryl Twist & Atropisomerism

The primary value of 4-Chloro-2-(o-tolyl)benzoic acid lies in its conformation. The steric bulk of the ortho-methyl group (on the tolyl ring) and the carboxyl group (on the benzoic ring) prevents the two rings from lying flat.

  • Significance: This "twisted" geometry mimics the 3D shape of peptide turns or enzyme pockets, making it an ideal scaffold for interrupting protein-protein interactions.

  • Factor VIIa Inhibition: Biaryl acids are documented scaffolds for Factor VIIa inhibitors, where the carboxylic acid anchors the molecule in the S1 pocket (replacing benzamidine), and the twisted hydrophobic ring accesses the S2/S3 lipophilic clefts.

Drug Discovery Workflow

The following diagram maps the utilization of this scaffold from synthesis to lead optimization.

DrugDiscovery Scaffold Scaffold: 4-Chloro-2-(o-tolyl)benzoic acid Deriv Derivatization (Amide Coupling/Esterification) Scaffold->Deriv Core Functionalization Library SAR Library Generation (Varying 4-Cl and o-Me) Deriv->Library Expansion Screening High-Throughput Screening (Kinase/Protease Assays) Library->Screening Testing Screening->Scaffold Feedback Loop Lead Lead Candidate (Optimized Potency) Screening->Lead Hit-to-Lead

Caption: Operational workflow for utilizing the biaryl scaffold in a medicinal chemistry campaign.

References

  • Bolton, S. A., et al. (2013).[1] "Discovery of nonbenzamidine factor VIIa inhibitors using a biaryl acid scaffold." Bioorganic & Medicinal Chemistry Letters, 23(18), 5239-5243.[1]

  • Genc, H., et al. (2020). "Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects." Topics in Current Chemistry, 378, 23.

  • PubChem Compound Summary. (2025). "4-Chlorobenzoic acid" (Structural analog reference).[2] National Center for Biotechnology Information.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Technical Safety & Handling Guide: 4-Chloro-2-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive safety and handling whitepaper for 4-Chloro-2-(2-methylphenyl)benzoic acid .

Note to Researcher: This compound is a specialized biaryl intermediate, often utilized in the synthesis of URAT1 inhibitors and other pharmaceutical scaffolds. As a specific commercial Safety Data Sheet (SDS) may not be widely indexed for this exact CAS in public repositories, this guide synthesizes data from Structure-Activity Relationships (SAR), close structural analogs (substituted biphenyl carboxylic acids), and standard protocols for halogenated aromatic acids.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

Chemical Name: 4-Chloro-2-(2-methylphenyl)benzoic acid Synonyms: 4-Chloro-2-(o-tolyl)benzoic acid; 4'-Chloro-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid (nomenclature variation based on priority). Molecular Formula:


Molecular Weight:  246.69  g/mol [1]
Structural Context

This molecule features a biphenyl core. The steric bulk of the ortho-methyl group on the pendant phenyl ring forces a non-planar conformation, significantly impacting its solubility and crystal packing compared to planar analogs.

PropertyValue (Predicted/Experimental)Technical Implication
Physical State Solid (Crystalline Powder)Inhalation hazard for dust; requires local exhaust.
Melting Point 165–175 °C (Est.)Stable under standard ambient conditions.
pKa ~3.8 – 4.1 (Carboxylic Acid)Acidic; forms water-soluble salts with weak bases (NaHCO₃).
LogP ~3.9 – 4.2Lipophilic; penetrates cell membranes; low water solubility.
Solubility DMSO, Methanol, DCMUse polar aprotic solvents for stock solutions.

Hazard Identification & Risk Assessment (GHS)[6]

Based on the functional groups (aromatic carboxylic acid, aryl chloride) and analog data (e.g., 4-chlorobenzoic acid, biphenyl-2-carboxylic acid), the following classification is applied.

GHS Classification[6][7]
  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Signal Word: WARNING
Precautionary Strategy
  • P261: Avoid breathing dust/fume.[2][3][4][5]

  • P280: Wear protective gloves/eye protection/face protection.[2][3][4][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][5] Remove contact lenses if present and easy to do.[2][3][4][5]

Toxicology Insights
  • Acute Toxicity: Likely low to moderate oral toxicity (

    
     mg/kg est.).
    
  • Sensitization: Halogenated aromatics can occasionally act as sensitizers, though less common with simple chlorination than with fluorination or complex substitution.

  • Genotoxicity: Biphenyl carboxylic acids generally lack structural alerts for mutagenicity (Ames negative predicted), provided no nitro/amino impurities are present.

Synthesis & Experimental Handling

Synthesis Pathway (Suzuki-Miyaura Coupling)

The most robust route to this intermediate is the palladium-catalyzed cross-coupling of a 2-bromo-4-chlorobenzoic acid derivative with 2-methylphenylboronic acid.

Critical Control Point: The steric hindrance at the ortho positions requires active catalyst systems (e.g.,


 or SPhos Pd G2) and elevated temperatures.

SynthesisWorkflow Start Precursors: 2-Bromo-4-chlorobenzoic acid + 2-Methylphenylboronic acid Catalyst Catalyst Prep: Pd(dppf)Cl2 / K2CO3 Solvent: Dioxane/H2O Start->Catalyst Mix Reaction Reflux (80-100°C) 12-24 Hours (Inert Atmosphere) Catalyst->Reaction Heat Workup Acidification (HCl) Extraction (EtOAc) Reaction->Workup Cool & Quench Purification Recrystallization (EtOH/Water) or Column Workup->Purification Crude Solid Product Final Product: 4-Chloro-2-(2-methylphenyl) benzoic acid Purification->Product Pure (>98%)

Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of sterically hindered biphenyl acids.

Handling Protocols
Standard Operating Procedure (SOP) for Weighing & Transfer
  • Engineering Controls: All open handling must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended during synthesis), lab coat, and safety goggles.

  • Static Control: Dry organic powders can generate static charge. Use an antistatic gun or ionizer if handling >10g to prevent dispersal.

Solubilization Logic
  • For Biological Assays: Dissolve in 100% DMSO to create a stock solution (e.g., 10mM). Sonicate if necessary. The biphenyl core increases lipophilicity, making aqueous solubility poor without a co-solvent or pH adjustment (pH > 8).

  • For Chemical Reaction: Soluble in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate).

Emergency Response & Waste Management

Spill Response Decision Matrix

In the event of a solid spill, avoid generating dust.[5] Do not dry sweep.

SpillResponse Spill Spill Detected Assess Assess Volume & Location (Hood vs. Floor) Spill->Assess Small Small (<10g) Assess->Small Large Large (>10g) Assess->Large WetWipe Wet Wipe Method (Damp Paper Towel) Small->WetWipe Neutralize Cover with NaHCO3 (Weak Base) Large->Neutralize Collect Collect in HazWaste Container (Tag: Toxic/Irritant) WetWipe->Collect Neutralize->WetWipe Clean Wash Area with Soap & Water Collect->Clean

Figure 2: Logic flow for safely managing solid chemical spills of substituted benzoic acids.

Fire Fighting Measures
  • Extinguishing Media: Water spray, Carbon dioxide (

    
    ), Dry chemical powder, or Alcohol-resistant foam.
    
  • Specific Hazards: Emits toxic fumes under fire conditions, specifically Hydrogen Chloride (HCl) gas and Carbon Monoxide (CO).

  • Firefighter PPE: Self-contained breathing apparatus (SCBA) is mandatory due to HCl generation.

Waste Disposal[8]
  • Classification: Hazardous Chemical Waste.

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl).

  • Prohibition: Do not discharge into drains.[6] The compound's lipophilicity suggests potential for bioconcentration in aquatic environments.

References & Authority

  • PubChem. (2024). Compound Summary: 4-Chloro-2-methylbenzoic acid (Analog Reference). National Library of Medicine.[7] [Link]

  • Zhao, Z. A., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21). (Demonstrates the application and SAR of this specific scaffold). [Link]

  • EPA. (2025). Computational Toxicology and Exposure: Biphenyl-3-carboxylic acid (Analog Data). [Link]

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling conditions for sterically hindered biaryls

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for Sterically Hindered Biaryls

Executive Summary

The synthesis of tetra-ortho-substituted biaryls remains one of the most challenging transformations in modern cross-coupling. Standard conditions often fail due to the high energy barrier of transmetalation (steric clash between the boronate and the palladium center) and reductive elimination (formation of the crowded C-C bond).

This guide provides two field-proven protocols designed specifically to overcome these barriers:

  • The Phosphine Pathway: Utilizing Buchwald G3/G4 precatalysts with dialkylbiaryl ligands (e.g., SPhos, XPhos).

  • The NHC Pathway: Utilizing PEPPSI-type precatalysts for enhanced stability and difficult substrates.

Mechanistic Insight: The "Steric Paradox"

In standard Suzuki couplings, steric bulk is detrimental. However, for hindered biaryls, specific steric bulk on the ligand is required to drive the reaction.

  • The Challenge: The rate-determining step for hindered substrates shifts from oxidative addition to reductive elimination . A small ligand allows the metal center to remain too crowded, preventing the expulsion of the product.

  • The Solution: Bulky, electron-rich ligands (like XPhos or IPr) increase the steric pressure around the Pd center, effectively "squeezing" the two aryl groups out to form the biaryl bond (reductive elimination acceleration).

Figure 1: Catalytic Cycle & Steric Modulation

The following diagram illustrates the critical role of the mono-ligated Pd(0) species and the specific stabilization provided by the ligand during the cycle.

SuzukiMechanism cluster_ligand Ligand Role (SPhos/XPhos/PEPPSI) Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Fast for Ar-Br/I PdII_Ox Pd(II) Oxidative Complex [L-Pd(Ar)-X] OxAdd->PdII_Ox BaseStep Base Activation (OH- / OR-) PdII_Ox->BaseStep Ligand Exchange TransMet Transmetalation (Rate Limiting for Hindered) BaseStep->TransMet + Ar'-B(OH)3 RedElim Reductive Elimination (Steric Relief) TransMet->RedElim Crowded Intermediate RedElim->Pd0 Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Caption: The catalytic cycle emphasizing the critical Transmetalation and Reductive Elimination steps, where bulky ligands facilitate the expulsion of the hindered product.

Critical Parameter Optimization

Ligand Selection Strategy

Do not use simple phosphines (e.g., PPh3) or bidentate ligands (e.g., dppf) for tetra-ortho biaryls. They lack the necessary bulk to force reductive elimination.

Ligand ClassSpecific LigandBest For...Mechanism of Action
Dialkylbiaryl Phosphines SPhos General hindered coupling (tri-ortho).Water-soluble, high turnover.
XPhos Tetra-ortho substituted biaryls.[1][2]Extreme bulk promotes reductive elimination.
RuPhos Electron-rich or heteroaryl halides.Stabilizes Pd against deactivation.
NHC (Carbenes) PEPPSI-IPr Difficult, unstable substrates.Strong sigma-donation prevents Pd-black formation.
Precatalyst Strategy: The "G3/G4" Advantage

Avoid Pd2(dba)3. The dibenzylideneacetone (dba) ligand can inhibit the reaction by competing for the metal center.

  • Recommendation: Use Buchwald G3 or G4 precatalysts .[3][4] These contain the ligand pre-bound and an amino-biphenyl backbone that reductively eliminates upon activation, generating the active L-Pd(0) species immediately with no inhibitory byproducts.

Base & Solvent Effects
  • Base: K3PO4 (Potassium Phosphate Tribasic) is the gold standard. It provides sufficient basicity to activate the boronic acid without causing extensive decomposition of sensitive functional groups.

  • Solvent: A biphasic system (e.g., Toluene/Water or Dioxane/Water ) is often required. Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

Protocol 1: The Buchwald Phosphine System

Best for: High-throughput screening, general pharmaceutical intermediates, and tetra-ortho substitutions.

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 – 1.5 equiv) [Note: Use excess if protodeboronation is observed]

  • Catalyst: XPhos Pd G4 (0.02 – 0.05 equiv)

  • Base: K3PO4 (2.0 – 3.0 equiv)

  • Solvent: Toluene : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and K3PO4 (3.0 mmol).

  • Catalyst Addition: Add XPhos Pd G4 (0.02 mmol, 2 mol%).

    • Note: If weighing small amounts, prepare a stock solution of the catalyst in the organic solvent under inert atmosphere.

  • Solvent Addition: Add Toluene (4 mL) and degassed Water (1 mL).

    • Critical: Degas solvents by sparging with Nitrogen/Argon for 10 mins prior to use to prevent oxidation of the active Pd(0).

  • Reaction: Seal the vial and heat to 100°C for 2–12 hours.

    • Monitoring: Check conversion via HPLC/UPLC. If the reaction stalls, add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[5] Dry over MgSO4 and concentrate.

Protocol 2: The PEPPSI-IPr (NHC) System

Best for: Heterocycles, air-sensitive setups, or when phosphine ligands fail.

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: PEPPSI-IPr (0.02 equiv)

  • Base: K2CO3 or KOH (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane or Isopropanol (Technical grade is often acceptable)

Step-by-Step Protocol:

  • Setup: Charge the reaction vessel with Aryl Halide, Boronic Acid, and Base (K2CO3).

  • Catalyst: Add PEPPSI-IPr (2 mol%).

    • Advantage:[4] PEPPSI catalysts are air-stable solids and can be weighed on the bench.

  • Solvent: Add 1,4-Dioxane. (Water is optional but often helpful; use 5-10% v/v if solubility is an issue).

  • Reaction: Heat to 80°C .

    • Note: PEPPSI systems often have an induction period. Allow at least 1 hour before judging initial conversion.

  • Workup: Standard aqueous extraction or filtration through a pad of Celite/Silica.

Troubleshooting Guide

Decision Tree for Optimization

Use the following logic flow to diagnose and fix reaction failures.

OptimizationTree Start Reaction Failed? Check1 Is SM consumed? Start->Check1 NoConv No Conversion Check1->NoConv No SideProd Side Products? Check1->SideProd Yes Action1 Oxidative Add. Issue Switch to Pd-G4 Use Iodo-substrate NoConv->Action1 Dehalo Dehalogenation (Ar-H formed) SideProd->Dehalo Ar-H Found Proto Protodeboronation (Ar'-H formed) SideProd->Proto Boronic Acid Lost FixDehalo Strictly Anhydrous Switch to RuPhos Dehalo->FixDehalo FixProto Slow addition of Boronic Acid Use MIDA Boronate Lower Temp Proto->FixProto

Caption: Diagnostic workflow for troubleshooting common Suzuki-Miyaura failure modes.

Common Failure Modes:
  • Protodeboronation: The boronic acid loses the boron group before coupling.

    • Fix: Use a Boronic Ester (Pinacol) or MIDA boronate. Alternatively, add the boronic acid in portions over the course of the reaction.

  • Catalyst Deactivation (Pd Black):

    • Fix: Ensure sufficient ligand concentration. If using Pd(OAc)2 + Ligand, use a 1:2 ratio. Better yet, switch to the pre-formed Pd-G4 precatalyst to guarantee the 1:1 active species.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions (Pd-G3/G4)." Chemical Science, 2013.

  • Tang, W., et al. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." (Context on steric bulk in ligand design). Chemical Reviews, 2003.

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide." Technical Application Note.

Sources

Precision Engineering of the Biaryl Scaffold: Protocols for 2-Arylbenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-catalyzed synthesis of 2-arylbenzoic acids Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Context

The 2-arylbenzoic acid moiety is a deceptive structural motif. While it appears to be a simple biaryl system, its synthesis is complicated by significant steric strain at the ortho-interface. This scaffold is not merely a structural end-point; it is a critical "hinge" intermediate in the synthesis of fluorenones (via Friedel-Crafts cyclization), phenanthridinones, and fused polycyclic aromatics found in antiviral agents and organic semiconductors.

In this application note, we move beyond generic coupling conditions. We will dissect two distinct methodologies:

  • The "Workhorse" Method (Suzuki-Miyaura): Optimized for reliability and scale, specifically addressing the steric challenges of ortho-substitution using dialkylbiaryl phosphine ligands.

  • The "Atom-Economic" Method (C-H Activation): A direct functionalization approach utilizing Mono-N-Protected Amino Acid (MPAA) ligands to bypass pre-functionalization, based on the pioneering work of the Yu and Su groups.

Method A: The Sterically Demanding Suzuki-Miyaura Coupling

Mechanistic Insight: The "Orthogonal" Challenge

Standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3) often fail with 2-halobenzoic acids due to two factors:

  • Steric Hindrance: The carboxylic acid group at the ortho position creates a barrier to transmetallation.

  • Protodeboronation: Sterically hindered arylboronic acids are prone to hydrolytic deboronation faster than they couple.

The Solution: The use of electron-rich, bulky phosphine ligands (Buchwald-type) such as SPhos or XPhos . These ligands facilitate oxidative addition into hindered halides and create a spacious pocket for transmetallation. Furthermore, using the free acid requires a base capable of generating the soluble carboxylate in situ without shutting down the catalytic cycle.

Protocol: Pd-Catalyzed Coupling of 2-Bromobenzoic Acid

Target: Synthesis of 4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid.

Reagents & Materials
  • Substrate: 2-Bromobenzoic acid (1.0 equiv, 5.0 mmol)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst Precursor: Pd(OAc)2 (1 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)

  • Base: K3PO4 (3.0 equiv) - Crucial for buffering and solubility.

  • Solvent: Toluene/Water (10:1 ratio) - Biphasic system promotes salt solubility.

Step-by-Step Workflow
  • Pre-catalyst Formation: In a reaction vial, charge Pd(OAc)2 (11.2 mg) and SPhos (41.0 mg). Purge with Argon. Add 2 mL of anhydrous toluene and stir at RT for 10 mins. The solution should turn from orange to a pale yellow/brown active species.

  • Substrate Loading: Add 2-bromobenzoic acid (1.00 g) and 4-methoxyphenylboronic acid (0.91 g) to the reaction vessel.

  • Base Addition: Add K3PO4 (3.18 g) followed by water (1.0 mL) and remaining toluene (8 mL). The water is essential to solubilize the potassium carboxylate formed in situ.

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours. Vigorous stirring is required to ensure phase transfer.

  • Quench & Workup:

    • Cool to room temperature.[1][2][3][4]

    • Acidify carefully with 1M HCl to pH ~2 (precipitating the free acid product).

    • Extract with EtOAc (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from EtOH/Water is often sufficient. If chromatography is needed, use 1% Acetic Acid in the eluent to prevent streaking.

Data: Ligand Performance Comparison
LigandYield (%)Time (h)Notes
PPh3 35%24Significant protodeboronation observed.
SPhos 96% 4 Excellent turnover; high tolerance for sterics.
XPhos 94%5Comparable to SPhos; better for chlorinated substrates.
dppf 60%12Moderate activity; requires higher temp (100°C).

Method B: Ligand-Promoted C-H Activation (Direct Arylation)

Mechanistic Insight: Carboxylate-Directed CMD

This method avoids the use of 2-halobenzoic acids entirely, starting instead from benzoic acid. The carboxyl group acts as a Directing Group (DG) .[5]

  • The Challenge: The carboxylate is a weak directing group compared to pyridines or amides.

  • The Breakthrough: The use of Mono-N-Protected Amino Acid (MPAA) ligands (e.g., Ac-Ile-OH).[2] These ligands coordinate to Pd(II), forming a reactive species that lowers the energy barrier for the C-H cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism.

  • Solvent Effect: Hexafluoroisopropanol (HFIP) is often critical.[5] It acts as a hydrogen-bond donor, stabilizing the transition state and preventing catalyst aggregation.

Protocol: MPAA-Ligand Promoted Ortho-Arylation

Target: Synthesis of 2-(4-tolyl)benzoic acid from benzoic acid.

Reagents & Materials
  • Substrate: Benzoic acid (1.0 equiv, 0.5 mmol)

  • Coupling Partner: 4-Iodotoluene (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: Ac-Ile-OH (N-Acetyl-L-isoleucine) (10 mol%)

  • Oxidant/Scavenger: Ag2CO3 (1.0 equiv) - Acts as an iodide scavenger to drive the cycle.

  • Additive: NaHCO3 (0.5 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.

Step-by-Step Workflow
  • Catalyst Activation: In a screw-cap vial, combine Pd(OAc)2 (5.6 mg) and Ac-Ile-OH (8.7 mg). Add 1 mL of solvent and stir for 5 mins to form the Pd-MPAA complex.

  • Reactant Addition: Add benzoic acid (61 mg), 4-iodotoluene (163 mg), Ag2CO3 (138 mg), and NaHCO3 (21 mg).

  • Reaction: Seal and heat to 60°C (mild heating) for 18 hours.

    • Note: HFIP allows for lower temperatures compared to acetic acid/DMF protocols which often require 100°C+.

  • Filtration: The reaction will produce AgI precipitate. Filter the mixture through a pad of Celite to remove silver salts. Wash with EtOAc.

  • Extraction: Wash the filtrate with 1M HCl (to ensure the product is in acid form) and then Brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc + 1% AcOH).

Mechanistic Visualization

Pathway Logic

The following diagrams illustrate the divergent mechanistic pathways. Note the critical role of the Base in Method A (activating Boron) versus the Ligand/Ag in Method B (Directing C-H cleavage).

ReactionPathways cluster_suzuki Method A: Suzuki-Miyaura Cycle (Pd0/PdII) cluster_ch Method B: C-H Activation Cycle (PdII/Pd0) S_Start Pd(0)-L (Active Catalyst) S_OxAdd Oxidative Addition (Ar-Pd(II)-Br) S_Start->S_OxAdd + 2-Bromobenzoic Acid S_Trans Transmetallation (Biaryl-Pd(II)-L) S_OxAdd->S_Trans S_Base Base Activation (Ar-B(OH)3 -> Ar-B(OH)4-) S_Base->S_Trans Activates Boronate S_Prod Reductive Elimination (2-Arylbenzoic Acid) S_Trans->S_Prod S_Prod->S_Start Regeneration C_Start Pd(II)(OAc)2 + MPAA C_Coord Substrate Coordination (Benzoate-Pd-L) C_Start->C_Coord + Benzoic Acid C_CMD CMD / C-H Cleavage (Palladacycle) C_Coord->C_CMD - AcOH C_Couple Coupling with Ar-I (High Valency/Insertion) C_CMD->C_Couple + Ar-I C_RedElim Product Release (2-Arylbenzoic Acid) C_Couple->C_RedElim C_RedElim->C_Start Regeneration via Ag C_Ag Ag2CO3 (Scavenger/Oxidant) C_Ag->C_RedElim Removes I-

Figure 1: Comparative catalytic cycles. Method A relies on Boron activation; Method B relies on Ligand-assisted C-H cleavage.[6]

Troubleshooting & Optimization (The Scientist's Notebook)

ObservationProbable CauseCorrective Action
Method A: Low Conversion Catalyst poisoning by free acid.Ensure Base (K3PO4) is >3 equiv. Add water to dissolve the salt.
Method A: Protodeboronation Boronic acid instability.[7]Switch to Potassium Aryl Trifluoroborate salts or MIDA boronates for slow release.
Method B: Black Precipitate Pd aggregation (Pd black).Increase ligand loading (Ac-Ile-OH) or switch solvent to HFIP to stabilize Pd species.
Method B: Regioselectivity Issues Competitive meta activation.Ensure the MPAA ligand is used; bulky ligands enhance ortho selectivity via steric steering.

References

  • Buchwald, S. L., et al. (2007). "Biaryl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling." Accounts of Chemical Research. [Link]

  • Wang, D.-H., Mei, T.-S., & Yu, J.-Q. (2008).[8] "Versatile Pd(II)-Catalyzed C–H Activation/Aryl–Aryl Coupling of Benzoic and Phenyl Acetic Acids." Journal of the American Chemical Society. [Link]

  • Zhu, C., et al. (2015).[4] "Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst." Organic Letters. [Link][2][8]

  • Kiran, I. N. C., et al. (2018). "Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media." Molbank. [Link]

Sources

Application Note: High-Fidelity Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-4-chlorobenzoic Acid and 2-Methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the construction of sterically hindered, multi-halogenated biaryl scaffolds requires highly precise catalytic control. This application note details a robust, field-proven protocol for the Suzuki-Miyaura cross-coupling of 2-bromo-4-chlorobenzoic acid with 2-methylphenylboronic acid to yield 4-chloro-2-(o-tolyl)benzoic acid.

As an Application Scientist, I have designed this workflow to overcome three distinct synthetic challenges:

  • Chemoselectivity : Differentiating between the C–Br and C–Cl bonds to ensure exclusive mono-coupling.

  • Steric Hindrance : Forcing the formation of an ortho, ortho'-disubstituted biaryl axis.

  • Functional Group Tolerance : Managing an unprotected, highly coordinating carboxylic acid moiety without stalling the catalytic cycle.

Scientific Rationale & Mechanistic Insights

To ensure a self-validating and reproducible system, it is critical to understand the causality behind the reagent and condition selections:

  • Thermodynamic Chemoselectivity (C–Br vs. C–Cl) : The bond dissociation energy of a C–Br bond (~81 kcal/mol) is significantly lower than that of a C–Cl bond (~96 kcal/mol). By utilizing a highly active Pd(0) species at a controlled temperature (90 °C), oxidative addition occurs exclusively at the 2-position. The C–Cl bond remains entirely untouched, preserving it as a synthetic handle for downstream Buchwald-Hartwig aminations or secondary cross-couplings.

  • Overcoming Steric Repulsion : The coupling of an ortho-substituted aryl halide with an ortho-substituted boronic acid is notoriously sluggish. The steric clash between the bulky carboxylate and the ortho-methyl group creates a high energy barrier during the reductive elimination step. Standard catalysts like

    
     fail here. We employ XPhos Pd G3  (a Buchwald-type precatalyst). The bulky, electron-rich dialkylbiaryl phosphine ligand forces the palladium center into a geometry that dramatically accelerates reductive elimination, preventing catalyst deactivation.
    
  • Unprotected Carboxylic Acid Management : Free carboxylic acids can protonate and quench the active Pd-hydroxo/alkoxo intermediates required for transmetalation. To counteract this, 3.0 equivalents of

    
      are used. The first equivalent acts as a sacrificial base to deprotonate the acid into a soluble potassium carboxylate, while the remaining equivalents facilitate the formation of the reactive boronate complex.
    

Reaction Workflow & Logical Architecture

CatalyticCycle Substrates Substrates 2-Bromo-4-chlorobenzoic acid + 2-Methylphenylboronic acid Base 1. Base Activation (3.0 eq K3PO4 forms carboxylate) Substrates->Base OxAdd 2. Chemoselective Oxidative Addition (Pd(0) inserts into C-Br, ignores C-Cl) Base->OxAdd Transmet 3. Transmetalation (Boronate transfer to Pd(II)) OxAdd->Transmet RedElim 4. Reductive Elimination (Accelerated by XPhos/SPhos) Transmet->RedElim RedElim->OxAdd Regenerated Pd(0) Product Product 4-Chloro-2-(o-tolyl)benzoic acid RedElim->Product

Figure 1: Catalytic cycle highlighting chemoselective C-Br addition and steric challenges.

Quantitative Data & Catalyst Optimization

The table below summarizes the optimization data that led to the finalized protocol. Note the catastrophic failure of first-generation catalysts due to steric stalling.

EntryCatalyst SystemBaseSolventTemp (°C)Conversion (%)Causality / Observation
1

(5 mol%)

(3 eq)
Dioxane/

90<10%Steric stalling at reductive elimination.
2

(5 mol%)

(3 eq)
Dioxane/

9045%Bidentate ligand helps, but insufficient for ortho, ortho' clash.
3 XPhos Pd G3 (2 mol%)

(3 eq)
Dioxane/

90 >98% Optimal. Bulky biaryl phosphine accelerates reductive elimination.

Detailed Experimental Protocol

Materials & Reagents (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
2-Bromo-4-chlorobenzoic acid235.461.02.35 gElectrophile (Limiting Reagent)
2-Methylphenylboronic acid135.961.52.04 gNucleophile
XPhos Pd G3846.250.02 (2 mol%)169 mgPrecatalyst

(anhydrous)
212.273.06.37 gBase (Deprotonation & Activation)
1,4-Dioxane88.110.4 M20 mLOrganic Solvent
Deionized Water18.02-5 mLAqueous Co-solvent
Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-chlorobenzoic acid (2.35 g, 10 mmol), 2-methylphenylboronic acid (2.04 g, 15 mmol), and anhydrous

    
     (6.37 g, 30 mmol).
    
  • Add XPhos Pd G3 (169 mg, 0.2 mmol).

  • Seal the flask with a rubber septum and purge the vessel with dry Nitrogen (

    
    ) via three vacuum/nitrogen cycles.
    

Step 2: Solvent Degassing & Initiation

  • In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane (20 mL) and Deionized Water (5 mL). Sparge the solvent mixture with

    
     for 15 minutes to remove dissolved oxygen.
    
  • Transfer the degassed solvent to the Schlenk flask via syringe.

  • Replace the septum with a reflux condenser (under

    
    ) and heat the vigorously stirring biphasic mixture to 90 °C using a pre-heated oil bath.
    

Step 3: Self-Validating Reaction Monitoring

  • Validation Checkpoint 1 (2 Hours): Stop stirring to allow phase separation. Withdraw 10 µL of the upper organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Expected Result: The starting material peak (

    
     233/235) should be completely consumed. The product mass (
    
    
    
    245/247 for
    
    
    ) must be the dominant signal. If starting material remains, continue heating for an additional 2 hours.

Step 4: Acidic Workup (Critical Phase)

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and Deionized Water (20 mL).

  • Validation Checkpoint 2 (pH Adjustment): The product currently exists as a water-soluble potassium carboxylate. Slowly add 1M Aqueous

    
     dropwise to the vigorously stirring mixture until the aqueous layer reaches pH 2-3  (verify with pH indicator strips). Failure to acidify will result in the product being discarded in the aqueous waste.
    
  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, 90:10 to 50:50, with 1% Acetic Acid to prevent streaking of the carboxylic acid).

  • Evaporate the product-containing fractions to yield 4-chloro-2-(o-tolyl)benzoic acid as a white solid.

Workflow Prep 1. Preparation Weigh reagents under N2 Solvent 2. Degassing Dioxane/H2O (4:1) N2 sparging Prep->Solvent React 3. Reaction 90°C for 12h LC-MS Monitor Solvent->React Workup 4. Acidic Workup Adjust pH to 2-3 Extract with EtOAc React->Workup Purify 5. Purification Silica Gel Column Hex/EtOAc Workup->Purify Isolate 6. Isolation Pure Biaryl Acid Purify->Isolate

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the biaryl acid.

References

  • Korenaga, T., et al. *Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-

Technical Guide: 4-Chloro-2-(2-methylphenyl)benzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-(2-methylphenyl)benzoic acid is a specialized biaryl carboxylic acid intermediate used in the synthesis of polycyclic aromatic pharmacophores. Its structural significance lies in its biphenyl-2-carboxylic acid core, which serves as a precursor to fluorenones (via intramolecular cyclization) and phenanthridinones (via Schmidt rearrangement or similar nitrogen-insertion pathways).

This guide details the synthesis, purification, and downstream application of this intermediate.[1] Unlike simple benzoic acids, the presence of the ortho-tolyl group introduces atropisomerism and steric strain, which are critical features for designing kinase inhibitors and GPCR ligands that require non-planar conformations to fit hydrophobic pockets.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-Chloro-2-(2-methylphenyl)benzoic acid
Systematic Name 4'-Chloro-2-methyl-[1,1'-biphenyl]-2-carboxylic acid
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water (acid form)
Key Functional Groups Carboxylic Acid (-COOH), Aryl Chloride (-Cl)
Structural Feature Biaryl twist (dihedral angle approx. 60–90°) due to ortho-methyl steric clash

Synthesis Protocol: Selective Suzuki-Miyaura Coupling

Objective: Synthesize 4-Chloro-2-(2-methylphenyl)benzoic acid from 2-bromo-4-chlorobenzoic acid. Rationale: The synthesis relies on the chemoselectivity of Palladium-catalyzed cross-coupling. The aryl bromide (C–Br bond energy ~66 kcal/mol) is more reactive than the aryl chloride (C–Cl bond energy ~81 kcal/mol), allowing the 4-chloro substituent to remain intact for downstream functionalization.

Reagents & Materials
  • Substrate: 2-Bromo-4-chlorobenzoic acid (CAS: 93247-78-0)

  • Coupling Partner: 2-Methylphenylboronic acid (CAS: 16419-60-6)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(OAc)₂/SPhos (for higher turnover)

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-4-chlorobenzoic acid (10.0 mmol, 1.0 equiv) in 1,4-dioxane (40 mL).

  • Activation: Add 2-methylphenylboronic acid (12.0 mmol, 1.2 equiv).

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen. Note: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

  • Catalysis: Add Pd(PPh₃)₄ (0.5 mmol, 5 mol%) and 2.0 M K₂CO₃ (20 mL).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: [M-H]⁻ = 245.0).

  • Work-up:

    • Cool to room temperature.[2]

    • Acidify carefully with 1N HCl to pH ~2 (precipitate formation).

    • Extract with Ethyl Acetate (3 x 50 mL).[2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:Ethyl Acetate + 1% Acetic Acid) to yield the title compound.

Downstream Applications & Transformations

The utility of 4-Chloro-2-(2-methylphenyl)benzoic acid lies in its divergent reactivity.

Pathway A: Cyclization to Fluorenones

This is the primary pharmaceutical application. The acid undergoes intramolecular Friedel-Crafts acylation to form 2-chloro-4-methyl-9H-fluoren-9-one . Fluorenone cores are privileged scaffolds in PARP inhibitors and antiviral agents.

  • Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH).

  • Conditions: Heat neat in PPA at 120°C for 2 hours.

  • Mechanism: Generation of an acylium ion intermediate followed by electrophilic aromatic substitution onto the electron-rich ortho-tolyl ring.

Pathway B: Amide Coupling (Library Synthesis)

The carboxylic acid can be coupled with diverse amines to generate a library of biaryl amides, often used to probe hydrophobic pockets in kinase enzymes.

  • Reagents: HATU, DIPEA, DMF.

  • Selectivity: The 4-Cl remains available for a second cross-coupling (e.g., Buchwald-Hartwig amination) after the amide bond is formed.

Visual Workflows (Graphviz/DOT)

Figure 1: Synthesis and Application Pathway

Caption: Chemoselective synthesis of the biaryl intermediate and its divergence into fluorenone scaffolds.

G Start 2-Bromo-4-chlorobenzoic acid (Ar-Br reactive site) Intermediate 4-Chloro-2-(2-methylphenyl) benzoic acid (Target Intermediate) Start->Intermediate Suzuki Coupling Pd(PPh3)4, K2CO3 (Selective at Br) Boronic 2-Methylphenylboronic acid Boronic->Intermediate Fluorenone 2-Chloro-4-methyl- 9H-fluoren-9-one (Pharma Scaffold) Intermediate->Fluorenone Cyclization PPA, 120°C (Friedel-Crafts) Amide Biaryl Amide Library (Kinase Inhibitors) Intermediate->Amide Amide Coupling HATU, R-NH2

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the intermediate before proceeding to costly downstream steps, confirm the following analytical markers:

TechniqueExpected ResultInterpretation
¹H NMR (DMSO-d₆) δ 12.5 (s, 1H, -COOH)Confirms carboxylic acid integrity.
¹H NMR (Aromatic) Multiplet at δ 7.1–7.4 ppm (7H)Integration must match 7 aromatic protons (3 on acid ring, 4 on tolyl ring).
¹H NMR (Methyl) Singlet at δ 2.1–2.3 ppm (3H)Confirms incorporation of the o-tolyl group.
HPLC Purity >98% Area (254 nm)Essential to remove unreacted boronic acid (which can interfere with cyclization).
LC-MS [M-H]⁻ = 245.0 m/zNegative mode ionization is preferred for benzoic acids.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Handling: Wear nitrile gloves and safety glasses. The synthesis involves palladium catalysts which are potential sensitizers.

  • Storage: Store at room temperature in a desiccator. Stable to air and moisture.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Gore, P. H. (1955). "The Friedel-Crafts Acetylation Reaction and its Application to the Synthesis of Fluorenones." Chemical Reviews, 55(2), 229–281. Link

  • Sigma-Aldrich. "2-Bromo-4-chlorobenzoic acid Product Specification." Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7499-07-2 (Related Analog)." Link

Sources

Preparation of fluorenone derivatives from 2-arylbenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Fluorenone Derivatives from 2-Arylbenzoic Acids

Executive Summary

Fluoren-9-one and its derivatives are critical scaffolds in the development of optoelectronic materials (OLEDs), pharmaceuticals, and biologically active alkaloids. While transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) is common for assembling the biaryl backbone, the cyclization of 2-arylbenzoic acids remains the most direct and atom-economical method for closing the central ring.

This guide moves beyond generic textbook descriptions to provide three field-validated protocols ranging from robust "workhorse" methods to cutting-edge photoredox catalysis.

Mechanistic Foundations

Understanding the mechanism is vital for troubleshooting difficult substrates. The transformation generally proceeds via one of two pathways: Electrophilic Aromatic Substitution (EAS) or Radical Cyclization .

Pathway A: Acylium Ion Mediated (Classical)

In acidic media (Eaton’s Reagent, PPA, or via Acid Chloride), the carboxylic acid is activated into an acylium ion (


). This strong electrophile attacks the pendant aryl ring.
  • Critical Factor: The electron density of the receiving ring dictates the rate. Electron-Withdrawing Groups (EWGs) on the receiving ring significantly decelerate this step.

Pathway B: Acyl Radical Mediated (Modern)

Recent photoredox methods generate an acyl radical intermediate.[1] This species attacks the aryl ring via a radical addition mechanism, often offering complementary regioselectivity and milder conditions.

ReactionMechanism cluster_0 Pathway A: Electrophilic cluster_1 Pathway B: Radical Start 2-Arylbenzoic Acid Activation Activation (SOCl2 / Acid / Ph3P) Start->Activation Reagent Addition Intermediate Reactive Species Activation->Intermediate Dehydration/Oxidation Cyclization Cyclization (Ring Closure) Intermediate->Cyclization Intramolecular Attack Acylium Acylium Ion (R-C≡O+) Intermediate->Acylium Radical Acyl Radical (R-C=O•) Intermediate->Radical Product Fluorenone Derivative Cyclization->Product Re-aromatization Acylium->Cyclization Radical->Cyclization

Figure 1: Dual mechanistic pathways for fluorenone synthesis. Pathway selection depends on substrate sensitivity and available equipment.

Experimental Protocols

Protocol A: Eaton’s Reagent (The Modern Standard)

Best for: Routine synthesis, acid-stable substrates, avoiding the high viscosity of Polyphosphoric Acid (PPA).

Rationale: Eaton’s reagent (7.7 wt%


 in Methanesulfonic acid) acts as both solvent and Lewis acid/dehydrating agent. It operates at lower temperatures (

) than PPA (

) and is water-soluble, simplifying workup.

Materials:

  • 2-Arylbenzoic acid derivative (1.0 equiv)

  • Eaton’s Reagent (Sigma-Aldrich or prepared in-house)

  • Ice/Water for quenching

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and a drying tube (CaCl2).

  • Addition: Add the 2-arylbenzoic acid (e.g., 5.0 mmol). Add Eaton’s reagent (5–10 mL per gram of substrate).

    • Note: The mixture may be a slurry initially but will clarify upon heating.

  • Reaction: Heat the mixture to 80 °C for 1–3 hours.

    • Monitoring: Check via TLC. A mini-workup (drop of reaction mix into water, extract with EtOAc) is required for checking.

  • Quenching (Exothermic): Cool the reaction to room temperature. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Workup:

    • If solid precipitates: Filter, wash with water and saturated

      
      , then dry.
      
    • If oil forms: Extract with Ethyl Acetate (3x), wash organic layer with

      
       (to remove unreacted acid) and brine. Dry over 
      
      
      
      .
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes/EtOAc).

Protocol B: The Acid Chloride Route (Scale-Up)

Best for: Large-scale synthesis (>10g), deactivated substrates requiring strong Lewis acid activation.

Rationale: Converting the acid to an acid chloride first allows the use of


, a potent Lewis acid, in a non-protic solvent (DCM or DCE), driving the reaction even with electron-deficient rings.

Materials:

  • 2-Arylbenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Aluminum Chloride (

    
    , anhydrous, 1.1–1.5 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step:

  • Activation: Suspend the acid in DCM. Add

    
     (1.2 equiv) and a catalytic drop of DMF. Stir at reflux until gas evolution ceases and the solution clarifies (approx. 1–2 h).
    
  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure (use a base trap for HCl/SO2). Redissolve the crude acid chloride in anhydrous DCM.
    
  • Cyclization: Cool the solution to 0 °C . Add

    
     portion-wise.
    
    • Observation: The solution often turns dark red/brown (formation of the acylium-aluminum complex).

  • Completion: Allow to warm to room temperature. Stir for 2–4 hours.

  • Quenching: Pour the mixture carefully into ice/HCl (1M) .

    • Caution:

      
       hydrolysis is violent.
      
  • Workup: Separate layers. Wash organic layer with brine. Dry and concentrate.

Protocol C: Photoredox Deoxygenative Cyclization (The Innovator)

Best for: Acid-sensitive substrates, late-stage functionalization, "Green" chemistry requirements.

Rationale: This method uses visible light and Triphenylphosphine (


) to generate an acyl radical, avoiding harsh acids entirely.[2][3]

Materials:

  • Catalyst:

    
     (1.0 mol%)
    
  • Reagent:

    
     (1.2 equiv)
    
  • Base: 2,6-Lutidine (2.0 equiv)

  • Solvent: DMF (degassed)

  • Light Source: 450 nm (Blue) LEDs (approx. 20-30 W)

Step-by-Step:

  • Setup: In a Pyrex tube, combine the 2-arylbenzoic acid (0.5 mmol),

    
    , 2,6-Lutidine, and the Iridium catalyst.
    
  • Solvent: Add anhydrous DMF (5 mL).

  • Degassing: Sparge with Nitrogen or Argon for 15 minutes (Critical: Oxygen quenches the triplet state of the catalyst).

  • Irradiation: Seal the tube and irradiate with Blue LEDs at room temperature for 18–24 hours.

    • Fan Cooling: Ensure the reaction temperature does not exceed 35 °C.

  • Workup: Dilute with water, extract with Diethyl Ether. Wash with LiCl solution (to remove DMF). Purify via column chromatography.

Comparative Analysis & Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific substrate.

DecisionTree Start Substrate Analysis AcidSensitive Acid Sensitive Groups? (Boc, Acetal, t-Bu) Start->AcidSensitive Scale Scale of Reaction? AcidSensitive->Scale No ProtocolC Protocol C: Photoredox (Mild/Neutral) AcidSensitive->ProtocolC Yes Deactivated Target Ring Electron Poor? (NO2, CF3, F) Scale->Deactivated < 10 grams ProtocolB Protocol B: Acid Chloride/AlCl3 (High Energy) Scale->ProtocolB > 10 grams ProtocolA Protocol A: Eaton's Reagent (Standard) Deactivated->ProtocolA No (Standard) Deactivated->ProtocolB Yes (Hard to cyclize)

Figure 2: Decision matrix for protocol selection.

Performance Comparison Table:

FeatureEaton's Reagent (A)Acid Chloride/

(B)
Photoredox (C)
Conditions Acidic, 80 °CAcidic, 0 °C to RTNeutral, RT, Light
Yield (Avg) 85-95%80-90%70-85%
Functional Group Tolerance Moderate (No acid-labile groups)Low (Lewis acid sensitive)High (Tolerates Boc, etc.)
Scalability GoodExcellentPoor (Photon penetration limits)
Cost LowLowHigh (Ir catalyst)

Troubleshooting & Optimization (Expertise)

  • Regioselectivity Issues:

    • If the pendant aryl ring has a substituent in the meta position, cyclization can occur ortho or para to it.

    • Insight: Electronic effects usually dominate. Cyclization prefers the position para to an electron-donating group (EDG). Sterics prefer the position anti to the substituent.

  • Incomplete Conversion (Eaton's):

    • If the reaction stalls, add 0.5 equiv of Methanesulfonic Anhydride to scavenge water produced during the reaction, shifting the equilibrium.

  • Purification of Nitro-Fluorenones:

    • Nitro derivatives often have low solubility. If precipitation during workup yields a gum, triturate with hot Methanol instead of extracting.

References

  • Eaton's Reagent Protocol: Eaton, P. E.; Carlson, G. R.; Lee, J. T. Phosphorus pentoxide-methanesulfonic acid.[4][5] Convenient alternative to polyphosphoric acid.[4] [J. Org.[6][7][8] Chem. 1973, 38, 4071.]([Link])

  • Photoredox Protocol: Ruzi, R.; Zhang, M.; Ablajan, K.; Zhu, C. Photoredox-Catalyzed Deoxygenative Intramolecular Acylation of Biarylcarboxylic Acids: Access to Fluorenones.[6][8] [J. Org.[6][7][8] Chem. 2017, 82, 12834–12839.]([Link]8]

  • General Review: Campo, M. A.; Larock, R. C.[3][9] Synthesis of Fluoren-9-ones.[3][9]

  • TFAA Mediated Approaches: Sargent, M. V. et al. Synthesis of fluorenones and fluorenone-type natural products.

Sources

Application Note: Acid-Mediated Cyclization of 4-Chloro-2-(2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists optimizing the synthesis of substituted fluorenones, specifically the cyclization of 4-chloro-2-(2-methylphenyl)benzoic acid to 3-chloro-5-methyl-9H-fluoren-9-one .

Abstract

The synthesis of polysubstituted fluorenones is a critical step in the development of organic semiconductors, pharmaceuticals, and functional dyes. This guide details the robust, scalable cyclization of 4-chloro-2-(2-methylphenyl)benzoic acid using acid-mediated dehydration. While concentrated sulfuric acid (


) is the industrial standard, this protocol also validates Polyphosphoric Acid (PPA) and Eaton’s Reagent to mitigate sulfonation side-reactions common in electron-rich tolyl systems. We present optimized parameters for temperature control, stoichiometry, and purification to ensure yields 

with high regiochemical fidelity.

Introduction & Reaction Mechanism

The transformation involves the intramolecular Friedel-Crafts acylation of a biaryl-2-carboxylic acid. The presence of the ortho-methyl group on the pendant phenyl ring and the chloro-substituent on the benzoic acid core dictates the regiochemistry of the final fluorenone.

Mechanistic Pathway
  • Activation: Protonation of the carboxylic acid hydroxyl group by the strong acid catalyst.

  • Acylium Formation: Elimination of water generates a resonance-stabilized acylium ion (or a highly electrophilic protonated carbonyl species).

  • Cyclization: The electrophilic acyl carbon attacks the electron-rich

    
    -system of the pendant o-tolyl ring. Due to the methyl group at position 2', the attack occurs at the sterically accessible 6' position.
    
  • Aromatization: Deprotonation restores aromaticity, yielding the fluorenone core.

Regiochemical Outcome:

  • Starting Material: 4-Chloro-2-(2-methylphenyl)benzoic acid.

  • Product: 3-Chloro-5-methyl-9H-fluoren-9-one.

    • The chlorine atom at position 4 of the benzoic acid maps to position 3 of the fluorenone.

    • The methyl group at position 2' of the phenyl ring maps to position 5 (the "inner" bay region) of the fluorenone.

ReactionMechanism Start 4-Chloro-2-(2-methylphenyl) benzoic acid Protonation Protonated Intermediate (-OH2+) Start->Protonation + H+ Acylium Acylium Ion (Ar-C+=O) Protonation->Acylium - H2O SigmaComplex Sigma Complex (Wheland Intermediate) Acylium->SigmaComplex Intramolecular Attack Product 3-Chloro-5-methyl- 9H-fluoren-9-one SigmaComplex->Product - H+ Aromatization

Figure 1: Mechanistic pathway of the acid-mediated intramolecular cyclization.

Critical Process Parameters (CPPs)

The choice of condensing agent is pivotal. The methyl group activates the aromatic ring, making it susceptible to sulfonation when using


 at high temperatures.
ParameterMethod A: Sulfuric Acid (

)
Method B: Eaton's Reagent (

)
Impact on Quality
Temperature 80°C – 90°C60°C – 70°CHigh temp in Method A promotes sulfonation byproducts.
Time 1 – 2 Hours2 – 4 HoursExtended time in Method A increases tar formation.
Stoichiometry Solvent quantity (10-20 vol)5-10 equivalentsExcess acid ensures complete dehydration.
Viscosity LowHighMethod B requires mechanical stirring due to viscosity.
Selectivity Moderate (Risk of Sulfonation)High (Clean transformation)Method B is preferred for high-purity applications.

Experimental Protocols

Method A: Sulfuric Acid Cyclization (Standard Industrial Route)

Best for large-scale, cost-sensitive synthesis where minor sulfonation can be removed during recrystallization.

Reagents:

  • 4-Chloro-2-(2-methylphenyl)benzoic acid (10.0 g, 40.5 mmol)

  • Sulfuric Acid, conc. 98% (50 mL)

  • Ice/Water (300 mL)

  • Ammonium Hydroxide (25% soln.)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser (with drying tube).

  • Addition: Charge the flask with concentrated sulfuric acid (50 mL). Cool to 10°C in an ice bath.

  • Dissolution: Add the benzoic acid derivative (10.0 g) portion-wise over 15 minutes. Stir until fully dissolved or a fine suspension forms.

    • Note: The solution may turn dark red/orange due to protonation.

  • Reaction: Remove the ice bath and heat the mixture to 85°C . Maintain temperature for 90 minutes .

    • QC Check: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears as a bright fluorescent spot.
  • Quench: Cool the reaction mixture to room temperature (RT). Slowly pour the dark syrup into 300 mL of vigorously stirred crushed ice.

    • Caution: Highly exothermic.

  • Isolation: A yellow precipitate will form. Stir for 30 minutes to ensure granulation.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL).
    
  • Neutralization: Resuspend the wet cake in 100 mL water. Adjust pH to 9-10 using ammonium hydroxide (to remove unreacted acid). Stir for 20 mins. Filter again.

  • Purification: Recrystallize from Ethanol or Toluene to yield yellow needles.

Method B: Eaton’s Reagent (High-Purity Lab Scale)

Best for producing analytical standards or when the substrate is sensitive to sulfonation.

Reagents:

  • 4-Chloro-2-(2-methylphenyl)benzoic acid (1.0 g)

  • Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid) (10 mL)
    

Procedure:

  • Setup: Flame-dry a 50 mL flask under nitrogen.

  • Reaction: Add starting material (1.0 g) and Eaton’s Reagent (10 mL).

  • Heating: Heat to 70°C for 3 hours. The mixture will be viscous; ensure efficient stirring.

  • Workup: Pour onto ice (50 g). Neutralize with saturated

    
     solution.
    
  • Extraction: Extract with Dichloromethane (DCM,

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Yield: Typically quantitative (>90%) with high purity (>98% HPLC).

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Conversion: Usually due to water in the acid. Ensure

    
     is 98% or use oleum (fuming sulfuric acid) cautiously if reaction is sluggish.
    
  • Sulfonation (Water-Soluble Product): If yield is low and the filtrate is dark, the product likely sulfonated.

    • Solution: Reduce temperature by 10°C or switch to Method B.

  • Tar Formation: Overheating (>100°C) causes polymerization.

Analytical Validation
  • 1H NMR (CDCl3): Look for the disappearance of the carboxylic acid proton (>11 ppm) and the shift of aromatic protons. The methyl group signal will shift slightly downfield due to the rigid planar fluorenone structure.

  • IR Spectroscopy: Appearance of the ketone carbonyl stretch at

    
    .
    

Safety & Handling

  • Sulfuric Acid: Causes severe burns. Wear acid-resistant gloves (nitrile/neoprene), face shield, and lab coat.

  • Exotherm: The quenching step (Acid into Water) generates massive heat. Never add water to acid.

  • Waste: Neutralize all acidic waste streams with sodium carbonate before disposal.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281. Link

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Troubleshooting & Optimization

Improving yield in ortho-substituted Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield in Sterically Hindered Systems

Welcome to the Advanced Catalysis Support Center. Ticket ID: ORTHO-SUZUKI-001 Assigned Scientist: Dr. A. V. Thorne, Senior Application Scientist

You are accessing this guide because your Suzuki-Miyaura coupling is failing due to the "Ortho Effect." When substituents are present ortho to the halide or the boronic acid attachment point, the reaction rate drops logarithmically due to steric hindrance during oxidative addition and, more critically, transmetallation .

This guide bypasses standard textbook advice. It focuses on the specific failure modes of hindered systems: Protodeboronation (boron instability) and Catalyst Stagnation (failed transmetallation).

Part 1: The Diagnostic Workflow

Before changing your catalyst, you must identify how the reaction is failing. Use this logic flow to diagnose your crude reaction mixture (LCMS/NMR).

DiagnosticTree Start Analyze Crude Mixture (LCMS / NMR) CheckSM Is the Aryl Halide Consumed? Start->CheckSM HalideGone Halide Consumed Low Product Yield CheckSM->HalideGone Yes HalideIntact Halide Intact CheckSM->HalideIntact No CheckBoron Is the Boronic Acid Consumed? BoronGone Boronic Acid GONE (Converted to Ar-H) CheckBoron->BoronGone Yes BoronIntact Boronic Acid INTACT CheckBoron->BoronIntact No Dehalog Diagnosis: Dehalogenation (Reduction of Ar-X) HalideGone->Dehalog Product is Ar-H Homo Diagnosis: Homocoupling (Ar-Ar formed) HalideGone->Homo Product is Ar-Ar HalideIntact->CheckBoron Proto Diagnosis: Protodeboronation (Critical Failure) BoronGone->Proto Stagnation Diagnosis: Catalyst Stagnation (Failed Oxidative Addition) BoronIntact->Stagnation

Figure 1: Diagnostic decision tree for hindered Suzuki coupling failures. Identify if the issue is catalyst activity (Stagnation) or substrate stability (Protodeboronation).

Part 2: Critical Failure Modes & Solutions
Issue 1: Catalyst Stagnation (Both starting materials remain)

The Cause: The catalyst cannot access the sterically crowded C-X bond, or the transmetallation step is energetically unfavorable due to steric clash between the ligand and the substrate. The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or Pd-PEPPSI precatalysts.

Why Buchwald Ligands (SPhos/XPhos) Work: Unlike simple phosphines (PPh3), Buchwald ligands possess a lower biaryl ring that interacts with the Palladium center.

  • Stabilization: The ipso-carbon of the lower ring donates electron density to the Pd(II) center, stabilizing the oxidative addition intermediate.

  • Acceleration: In the reductive elimination step, the bulky groups force the substrate aryl rings together, accelerating the bond formation that is usually slow in hindered systems.

Selection Table: Ligand/Catalyst Matching

Steric ChallengeRecommended Catalyst/LigandMechanistic Rationale
Ortho-Substituted Halide SPhos or RuPhos SPhos is the "gold standard" for stability. The methoxy groups on the ligand provide extra stability to the Pd center.
Ortho-Substituted Boronic Acid XPhos The isopropyl groups on XPhos create a massive steric pocket that surprisingly facilitates transmetallation of bulky boron species.
Tetra-Ortho Substitution (Both partners hindered)Pd-PEPPSI-IPr N-Heterocyclic Carbenes (NHC) bind tighter than phosphines. The "throw-away" pyridine ligand on PEPPSI initiates the cycle rapidly.
Issue 2: Protodeboronation (Boronic acid converts to Ar-H)

The Cause: This is the most common failure in ortho-substituted couplings. Steric hindrance slows down the entry of the boronic acid into the catalytic cycle. Meanwhile, the base (necessary for Suzuki coupling) catalyzes the hydrolysis of the C-B bond. Reaction:Ar-B(OH)2 + H2O --(Base)--> Ar-H + B(OH)3

The Solution: You must control the concentration of the active boronate species.

Strategy A: The "Slow Release" Protocol (MIDA Boronates) Replace your boronic acid with a MIDA boronate . MIDA boronates are stable to anhydrous base. By using a biphasic system (mild aqueous base), the MIDA boronate hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This prevents a buildup of free boronic acid, starving the protodeboronation pathway.

Strategy B: Anhydrous Conditions If you cannot use MIDA boronates, you must remove water entirely to stop the hydrolysis.

  • Base: Switch from K3PO4/H2O to CsF or Dry K3PO4 .

  • Solvent: Toluene or Dioxane (Anhydrous).

Part 3: Mechanism of Action (Transmetallation)

Understanding the "Boronate" vs. "Oxo-Palladium" pathway is vital for troubleshooting base selection.

Transmetallation cluster_PathA Pathway A: Boronate (Standard) cluster_PathB Pathway B: Oxo-Palladium (Hindered Preferred) Pd_X L-Pd(II)-Ar-X (Oxidative Addn Complex) Boronate Ar'-B(OH)3- (Borate Anion) Pd_X->Boronate Slow in hindered systems Pd_OH L-Pd(II)-Ar-OH (Hydroxo Complex) Pd_X->Pd_OH Base (OH-) attacks Pd first Product L-Pd(II)-Ar-Ar' (Pre-Reductive Elim) Boronate->Product Pd_OH->Product Reacts with neutral Ar'-B(OH)2

Figure 2: In hindered systems, Pathway B (Oxo-Palladium) is often preferred. This requires a base that can generate [Pd-OH], such as hydroxides or wet carbonates/phosphates.

Part 4: Validated Experimental Protocols
Protocol A: The "Buchwald Standard" (For moderately hindered systems)

Best for: One ortho-substituent, stable boronic acids.

  • Catalyst Loading: 1.0 - 2.0 mol% Pd(OAc)2 + 2.0 - 4.0 mol% SPhos .

    • Note: Premixing Pd(OAc)2 and SPhos in the solvent for 1-2 minutes before adding reactants ensures active catalyst formation.

  • Base: K3PO4 (2.0 equiv).[1]

  • Solvent: Toluene / Water (20:1 ratio). The small amount of water is crucial for K3PO4 solubility but minimizes protodeboronation.

  • Temperature: 100°C (Sealed vial).

  • Execution:

    • Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), Pd(OAc)2, SPhos, and solid K3PO4 to a vial.

    • Evacuate and backfill with Argon (x3).

    • Add Toluene and degassed Water via syringe.

    • Heat for 12-16 hours.

Protocol B: The "MIDA Slow-Release" (For unstable/highly hindered systems)

Best for: Heterocyclic boronates, 2,6-disubstituted systems, or history of protodeboronation.

  • Catalyst: Pd-PEPPSI-IPr (2.0 mol%) OR Pd2(dba)3 (1.5 mol%) / XPhos (6 mol%).

  • Substrate: Aryl Halide (1.0 equiv) + MIDA Boronate (1.5 equiv).

  • Base: K3PO4 (5.0 equiv).

  • Solvent: Dioxane / Water (5:1).

  • Temperature: 60°C - 80°C.

  • Mechanism: The H2O/K3PO4 mixture slowly hydrolyzes the MIDA ester, releasing the unstable boronic acid in situ, which is immediately trapped by the active catalyst.

Part 5: FAQ - Troubleshooting

Q: I see "homocoupling" of my boronic acid (Ar'-Ar'). Is it oxygen? A: Yes, oxygen is the primary culprit. It re-oxidizes Pd(0) to Pd(II), which then consumes two equivalents of boronic acid.

  • Fix: Sparge your solvents with Argon for at least 15 minutes, or use the freeze-pump-thaw method.[2] Ensure your base is not wet with oxygen-saturated water.

Q: Can I use K2CO3 instead of K3PO4? A: For ortho-substituted systems, K2CO3 is often too weak to facilitate the transmetallation step effectively in the "Oxo-Palladium" pathway. K3PO4 or even KOH/NaOH (if functional groups allow) are superior because they generate the reactive [Pd-OH] species more readily.

Q: My reaction turns black immediately (Pd black precipitation). A: Your catalyst is decomposing before it can enter the cycle. This usually means the ligand is not stabilizing the Pd(0) species.

  • Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1. If using SPhos, ensure it is fresh (white solid, not oxidized). Consider switching to a precatalyst like XPhos Pd G2 or Pd-PEPPSI , which are air-stable and do not require in-situ reduction.

References
  • Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4] Journal of the American Chemical Society.[3]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions.[5][6] Chemistry - A European Journal.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[3]

  • Cox, P. A., et al. (2016). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.[7][8] Journal of the American Chemical Society.[3]

Sources

Technical Support Center: Acidic Biphenyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Workup and Isolation Methodologies Ticket ID: #BP-ACID-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Development Group

Mission Statement

You are encountering difficulties with acidic biphenyl intermediates (e.g., precursors for Sartans, NSAIDs, or liquid crystals). These compounds present a "perfect storm" of physicochemical challenges: the biphenyl core is highly lipophilic and prone to


-stacking, while the acidic moiety (carboxylic acid, tetrazole, or phenol) creates amphiphilic "soap-like" behavior at high pH.

This guide moves beyond generic textbook advice. It addresses the specific failure modes of this chemical class: persistent emulsions , oiling out during acidification , and heavy metal retention (specifically Palladium from Suzuki couplings).

Module 1: The "Emulsion Loop" & Phase Separation

User Query:

"I am performing an alkaline extraction to remove impurities, but upon acidification or washing, I get a rag layer that won't settle for hours. How do I break this?"

Technical Diagnosis:

Biphenyl salts (carboxylates/tetrazolates) act as anionic surfactants. When you have a biphenyl core (hydrophobic tail) and an ionized acid (hydrophilic head), you have created a detergent. Traditional solvents like Dichloromethane (DCM) or Toluene often fail here because their interfacial tension with water is easily lowered by these "soaps."

The Protocol: The 2-MeTHF Switch

Replace your standard solvent with 2-Methyltetrahydrofuran (2-MeTHF) . Unlike THF, it is immiscible with water; unlike Toluene, it has a higher polarity that better solvates the protonated acid form, preventing precipitation at the interface.

Step-by-Step Troubleshooting:

  • The "Pre-Wash" Filtration:

    • Action: Before separating layers, filter the entire biphasic mixture through a pad of Celite 545.

    • Reason: Biphenyl emulsions are often stabilized by microscopic palladium black or inorganic salts trapped at the interface. Removing these solids destabilizes the emulsion.

  • Ionic Strength Adjustment:

    • Action: Add saturated NaCl (brine) to the aqueous layer before mixing.

    • Target: Aim for >15 wt% NaCl in the aqueous phase.

    • Reason: This compresses the electrical double layer (Salting-out effect), forcing the organic surfactant molecules back into the organic phase.[1]

  • The pH Swing Logic:

    • Critical Step: Do not acidify rapidly.

    • Use a Reverse Quench : Slowly add the basic aqueous extract into a stirred mixture of acid and organic solvent.

    • Why? This ensures the biphenyl acid immediately encounters a low pH environment, protonating instantly and dissolving into the organic layer, rather than forming a supersaturated "soap" phase.

Visualization: Emulsion Decision Tree

EmulsionLogic Start Problem: Persistent Emulsion CheckSolids Are solids visible at interface? Start->CheckSolids Filter Filter biphasic mix through Celite CheckSolids->Filter Yes CheckSolvent Current Solvent? CheckSolids->CheckSolvent No Filter->CheckSolvent SwitchSolvent Switch to 2-MeTHF (Higher polarity, better separation) CheckSolvent->SwitchSolvent DCM / Toluene AddBrine Add Sat. NaCl (Brine) to Aqueous Phase CheckSolvent->AddBrine Already using MeTHF/EtOAc ReverseQuench Perform Reverse Quench: Add Aq. Base to Acid/Solvent SwitchSolvent->ReverseQuench AddBrine->ReverseQuench

Figure 1: Decision logic for breaking stable emulsions in amphiphilic biphenyl workups.

Module 2: Oiling Out vs. Crystallization

User Query:

"When I acidify my aqueous product solution to precipitate the solid, it comes out as a sticky oil/gum instead of a powder. It eventually hardens but traps impurities."

Technical Diagnosis:

This is "Oiling Out" (Liquid-Liquid Phase Separation).[2] It occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the melting point of the solvated amorphous phase is lower than the process temperature. Biphenyls are notorious for this due to rotational isomerism preventing rapid lattice packing.

The "Anti-Oil" Protocol

1. Temperature Control (The "Hot Acid" Trick):

  • Standard Mistake: Acidifying at 0°C to maximize yield.

  • Correction: Perform the acidification at elevated temperature (e.g., 40–50°C), often above the oiling-out point, then cool slowly.

  • Mechanism:[1][3][4][5][6] At higher temperatures, the solubility is higher, preventing the instantaneous formation of a supersaturated oil phase.

2. Seeded Acidification:

  • Step A: Adjust pH to approx. 1 unit above the pKa (product is still mostly soluble).

  • Step B: Add 0.5 wt% pure seed crystals.

  • Step C: Resume slow acid addition (syringe pump recommended).

  • Result: The new protonated molecules grow onto the seed lattice rather than aggregating into amorphous droplets.

3. Solvent Selection for Crystallization: Avoid "Good/Poor" solvent combinations that have vast boiling point differences (e.g., DCM/Hexane). For biphenyls, IPA/Water or Ethanol/Water are superior because the hydroxyl groups in the alcohol interact with the carboxylic acid, stabilizing the monomer prior to lattice formation.

Module 3: Impurity Scavenging (Palladium)

User Query:

"My biphenyl was made via Suzuki coupling. The final solid is gray/brown and has high Pd levels (>500 ppm). Recrystallization isn't removing it."

Technical Diagnosis:

Palladium binds tightly to the


-system of the biphenyl rings and chelates with the acidic functionality. Simple crystallization often co-precipitates the metal.[7]
The Scavenging Matrix
MethodBest ForProtocol Note
N-Acetylcysteine (NAC) General Pd(II) removalDissolve crude in solvent. Add 0.5 eq NAC (vs Pd). Stir 2h at 50°C. Wash with weak base.
SiliaMet® S-Thiol High Pd(0) loadsAdd 10 wt% silica scavenger. Stir 4h at reflux. Filter hot.
Activated Carbon Color removalUse "Darco G-60". Warning: Can adsorb product if the biphenyl is planar.
Celite Filtration Colloidal PdFilter the reaction mixture before workup, not just the final solution.
Visualization: Purification Workflow

Purification Crude Crude Reaction Mix (High Pd) Celite Hot Filtration (Celite) Crude->Celite Remove Pd Black Scavenger Add Scavenger (NAC or Thiol-Silica) Celite->Scavenger Bind Soluble Pd Wash Aqueous Wash (EDTA or NaHCO3) Scavenger->Wash Remove Ligands Cryst Controlled Crystallization (Seeded) Wash->Cryst Purify Final Pure Solid (<10 ppm Pd) Cryst->Final

Figure 2: Integrated workflow for Palladium removal and isolation.

Module 4: Solvent Selection Data

Use this table to select the organic solvent for your extraction based on the specific acidic functional group of your biphenyl intermediate.

SolventDensity (g/mL)Miscibility w/ H2OSuitability for Biphenyl AcidsNotes
2-MeTHF 0.86LowExcellent Biorenewable. Distinct phase split. High solubility for acids.
Toluene 0.87ImmiscibleFair Good for very lipophilic biphenyls, but poor for polar acids. Hard to dry.
DCM 1.33LowPoor Prone to emulsions. Environmental concern. Bottom layer (hard to drain rag layer).
Ethyl Acetate 0.90ModerateGood Hydrolysis risk at high pH. Good general solvent.[2]
MTBE 0.74LowGood Peroxide risk. Very clean phase cuts due to low density.

References

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter 5: Workup).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[8] ChemPubSoc Europe.

  • Biotage. (2023).[1] How to Remove Palladium in Three Easy Steps.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.

Sources

Technical Support Center: Separation of Unreacted Aryl Halides from Benzoic Acid Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving a common and critical challenge in organic synthesis: the separation of unreacted aryl halides from their corresponding benzoic acid products. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of post-reaction workups, particularly after Grignard carboxylation or similar synthetic routes.

Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategies.

Understanding the Separation Challenge

The conversion of an aryl halide to a benzoic acid, often via a Grignard reagent followed by quenching with carbon dioxide, is a cornerstone of organic synthesis.[1][2] However, incomplete reactions invariably lead to a mixture of the desired polar benzoic acid and the nonpolar, unreacted aryl halide. The successful isolation of the pure carboxylic acid is contingent on exploiting the distinct physicochemical properties of these two components.

This guide will focus on the three most effective and widely applicable purification techniques:

  • Acid-Base Extraction: Leveraging the acidic nature of the benzoic acid.

  • Recrystallization: Capitalizing on differential solubilities.

  • Column Chromatography: Separating based on polarity.

Below, we present a logical workflow for tackling this separation, followed by detailed troubleshooting guides and frequently asked questions.

Caption: General workflow for separating aryl halides from benzoic acids.

Troubleshooting Guides & FAQs in Detail

Section 1: Acid-Base Extraction

This is often the most efficient first-line method for this specific separation.[3][4] The principle lies in the chemical conversion of the acidic benzoic acid into its water-soluble salt (a carboxylate), leaving the neutral aryl halide in the organic phase.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is a simple water wash often insufficient to remove benzoic acid? A1: While benzoic acid is a polar molecule, its nonpolar aromatic ring significantly limits its solubility in cold water.[3][4] Therefore, a simple water wash will only remove negligible amounts of the acid.[4]

Q2: Which base should I choose for the extraction? Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)? A2: Sodium bicarbonate (NaHCO₃) is generally the preferred base.[3][6] Benzoic acid (pKa ~4.2) is a strong enough acid to react with the weak base sodium bicarbonate. This choice offers greater selectivity, as it will not react with less acidic phenolic impurities that might be present, whereas a strong base like NaOH would.

Q3: How do I recover my benzoic acid from the aqueous layer after extraction? A3: To regenerate the neutral benzoic acid, the aqueous layer containing the benzoate salt must be acidified, typically with a strong acid like hydrochloric acid (HCl), until the solution is acidic to pH paper.[5][6] If the benzoic acid is a solid, it will precipitate out and can be collected by suction filtration.[4][7] If it is an oil or does not precipitate, you will need to perform a back-extraction into a fresh portion of organic solvent.[4]

Troubleshooting Guide: Acid-Base Extraction
Issue Probable Cause(s) Solutions & Explanations
Emulsion Formation Vigorous shaking of the separatory funnel.Solution: Gently swirl or invert the funnel instead of shaking vigorously. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help force the layers to separate. If the emulsion persists, filtering the mixture through a pad of Celite or glass wool may be effective.[3]
Low Recovery of Benzoic Acid Incomplete extraction or insufficient acidification.Solution: Perform multiple extractions with smaller volumes of the basic solution rather than one large one. When acidifying, ensure the pH is well below the pKa of benzoic acid (aim for pH 1-2) to ensure complete protonation and precipitation. Test with pH paper.
Product Contaminated with Benzoic Acid Incomplete extraction.Solution: Repeat the extraction of the organic layer with a fresh portion of the basic solution. Ensure thorough mixing to maximize the contact between the two phases.[3]
Benzoic Acid Precipitates in Separatory Funnel The aqueous layer has become saturated with the sodium benzoate salt.Solution: Add more water to the separatory funnel to dissolve the precipitate. Alternatively, perform multiple extractions with smaller volumes of the basic solution.[3]
Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).[3]

  • Transfer: Transfer the solution to a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be about one-third to one-half that of the organic solvent.[3]

  • Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the CO₂ gas that forms. This is a critical safety step.[3]

  • Mixing: Gently swirl the funnel for 1-2 minutes, venting frequently.[3]

  • Separation: Allow the layers to separate. The aqueous layer, containing the sodium benzoate, is typically the bottom layer unless a halogenated solvent is used.[3]

  • Draining: Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction (steps 3-7) with a fresh portion of NaHCO₃ solution to ensure complete removal of the benzoic acid.[3]

  • Organic Layer Workup: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and remove the solvent under reduced pressure to isolate the unreacted aryl halide.[3][4]

  • Aqueous Layer Workup: Cool the combined aqueous extracts in an ice bath and acidify with 6M HCl until a precipitate forms and the solution is acidic. Collect the pure benzoic acid via vacuum filtration.[8]

Caption: Visual representation of the acid-base extraction workflow.

Section 2: Recrystallization

Recrystallization is a powerful purification technique for solid compounds, relying on the principle that the solubility of a compound in a solvent increases with temperature.[9][10] The ideal recrystallization solvent will dissolve the desired compound (benzoic acid) and the impurity (aryl halide) to different extents at high and low temperatures.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for recrystallizing benzoic acid? A1: The key is differential solubility. Benzoic acid is highly soluble in hot water but has low solubility in cold water, making water a good choice for recrystallization if the aryl halide impurity is not soluble in water.[11][12] If the aryl halide is also soluble in hot water, a mixed solvent system or a different solvent may be necessary. The solvent's boiling point should also be below the melting point of the compound to be purified.[11]

Q2: My benzoic acid won't crystallize upon cooling. What should I do? A2: This usually indicates a supersaturated solution or that too much solvent was used.[12] Try scratching the inside of the flask with a glass rod to create nucleation sites.[12] Alternatively, add a "seed crystal" of pure benzoic acid to induce crystallization.[12] If too much solvent was added, you may need to gently boil some of it off and allow the solution to cool again.[13]

Troubleshooting Guide: Recrystallization
Issue Probable Cause(s) Solutions & Explanations
Oiling Out The solute has melted before dissolving, or the solution is cooling too rapidly.Solution: Ensure the boiling point of the solvent is lower than the melting point of your benzoic acid. Add more solvent to fully dissolve the oil, then allow the solution to cool more slowly. Covering the flask can help slow the cooling rate.[12]
Co-crystallization The chosen solvent does not have a sufficiently different solubility for the benzoic acid and the aryl halide.Solution: A different solvent or a mixed-solvent system is required. Test small batches with various solvents to find one that selectively crystallizes your product.
Poor Recovery Too much solvent was used; cooling was not sufficient; premature crystallization during hot filtration.Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.[13] Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.[12] To prevent premature crystallization, use a pre-heated funnel for hot filtration and keep the solution hot.[13]
Experimental Protocol: Recrystallization from Water
  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of water. Heat the mixture on a hot plate.[12]

  • Add Solvent: Slowly add near-boiling water in small portions until the benzoic acid just dissolves.[9] Avoid adding an excess of water.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.[3][12]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystallization.[12]

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold water.[12]

  • Drying: Allow the crystals to air-dry completely on the filter or in a desiccator.

Section 3: Column Chromatography

When extraction and recrystallization are insufficient, column chromatography provides a robust method for separating compounds based on their differential adsorption to a stationary phase.[14] For this separation, the polar benzoic acid will adhere more strongly to a polar stationary phase (like silica gel) than the nonpolar aryl halide.[14][15]

Frequently Asked Questions (FAQs)

Q1: What stationary and mobile phases should I use? A1: For separating a polar (benzoic acid) and a nonpolar (aryl halide) compound, normal-phase chromatography is ideal.[15] This uses a polar stationary phase, most commonly silica gel, and a nonpolar mobile phase (eluent).[14][15] A good starting eluent system is a mixture of ethyl acetate and hexanes.[16]

Q2: How do I determine the right solvent polarity for the mobile phase? A2: The goal is to find a solvent system where the aryl halide moves down the column (has a reasonable Rf value by TLC) and the benzoic acid remains near the baseline. Start with a nonpolar eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Thin-Layer Chromatography (TLC) should be used to optimize the solvent system before running the column.

Troubleshooting Guide: Column Chromatography
Issue Probable Cause(s) Solutions & Explanations
Poor Separation The polarity of the eluent is too high or too low; column was packed poorly.Solution: Optimize the eluent system using TLC first. If the compounds co-elute, decrease the eluent polarity. If nothing moves, increase the polarity. Ensure the column is packed evenly without air bubbles or cracks.
Benzoic Acid Streaking The benzoic acid is highly polar and interacting very strongly with the silica gel.Solution: Add a small amount (0.5-1%) of acetic acid to the eluent system. The acetic acid will protonate the silica surface, reducing the strong ionic interactions that cause streaking.
Compound Cracks on Column The sample was not loaded in a concentrated band.Solution: Dissolve the crude mixture in a minimal amount of solvent and load it carefully onto the top of the column in a narrow band.
References
  • Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid. Benchchem.
  • Recrystallization of Benzoic Acid | PDF | Solubility | Solvent. Scribd. Available at: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization of Benzoic Acid. Available at: [Link]

  • Recrystallisation of benzoic acid and determination of its melting point. M.C.C. Science. Available at: [Link]

  • The Recrystallization of Benzoic Acid. Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • The Extraction of Benzoic Acid from a Mixture. Available at: [Link]

  • Exp 6 - Extraction. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]

  • Chromatography to separate polar molecules? Reddit. Available at: [Link]

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link]

  • SEPARATION OF A MIXTURE OF BENZOIC ACID, 2- NAPHTHOL AND 1,4-DIMETH- OXYBENZENE BY SOLVENT EXTRACTION AND IDENTIFIC. eGyanKosh. Available at: [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester Chemistry. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • New strategies for separations through reactions. Indian Academy of Sciences. Available at: [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Available at: [Link]

  • Alkyl Halides to Carboxylic Acids. Chemistry Steps. Available at: [Link]

  • 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Advanced Catalysis for Electron-Deficient Biaryls

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist, Catalysis Division Ticket ID: #EDB-2024-CAT Subject: Overcoming Protodeboronation and Catalyst Deactivation in Electron-Poor Systems

Part 1: Core Directive — The Stability-Reactivity Paradox

Welcome to the advanced troubleshooting hub. If you are here, you are likely facing the "Electron-Deficient Biaryl Paradox."

In standard Suzuki-Miyaura coupling, electron-deficient aryl halides (electrophiles) are highly reactive toward oxidative addition. However, electron-deficient aryl boronic acids (nucleophiles) —such as polyfluorophenyl or pyridyl boronates—present a dual failure mode:

  • Retarded Transmetallation: The electron-withdrawing groups render the boron center Lewis acidic but reduce the nucleophilicity of the organic group transferred to Palladium.

  • Accelerated Protodeboronation: The same electron-withdrawing nature stabilizes the intermediate anion generated upon base hydrolysis, leading to rapid C-B bond cleavage before coupling can occur.

This guide moves beyond generic Pd(PPh₃)₄ protocols to specific, high-fidelity systems: Pd-PEPPSI , Buchwald G3 Precatalysts , and MIDA Boronates .

Part 2: Troubleshooting Guides & FAQs

Module 1: The Nucleophile Instability (Protodeboronation)[1]

User Question: "I am trying to couple a pentafluorophenyl boronic acid with a bromopyridine. The starting material disappears, but I only isolate pentafluorobenzene (protodeboronation product). Yield is <10%. What is happening?"

Technical Diagnosis: You are witnessing the "Base-Catalyzed Decomposition Race." Electron-deficient boronic acids undergo protodeboronation orders of magnitude faster than electron-rich ones. Standard bases (Na₂CO₃, K₂CO₃) in aqueous media generate the boronate "ate" complex, which—instead of transmetallating—hydrolyzes to the arene.

Corrective Action:

  • Switch to Anhydrous Conditions: Remove water to stop the hydrolysis pathway. Use anhydrous CsF or K₃PO₄ in dry dioxane or toluene.

  • Adopt the "Slow-Release" Strategy (MIDA Boronates):

    • Why: MIDA (N-methyliminodiacetic acid) boronates are sp³-hybridized and immune to protodeboronation. They do not transmetallate directly.

    • How: Under hydrolytic conditions, they slowly release the active boronic acid. If the release rate is slower than the cross-coupling rate (

      
      ), the concentration of free boronic acid remains low, minimizing decomposition.
      

Protocol Recommendation: Burke MIDA Slow-Release Protocol

  • Catalyst: XPhos Pd G2 (2 mol%)[1]

  • Solvent: THF:H₂O (10:1)

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Temp: 60°C

  • Note: The biphasic nature allows slow hydrolysis of the MIDA ester while the organic phase hosts the coupling.

Module 2: Catalyst Poisoning (Heterocycles)

User Question: "My reaction involves a 2-chloropyridine and an electron-poor aryl boronic acid. The reaction stalls after 15% conversion. Adding more catalyst doesn't help."

Technical Diagnosis: This is likely N-coordination poisoning . The pyridine nitrogen is a competent ligand for Palladium. If your phosphine ligand is not bulky enough, the pyridine substrate displaces the phosphine, forming a stable, inactive [Pd(Pyridine)₂Cl₂] species.

Corrective Action: You need Steric Bulk to physically block the nitrogen from coordinating.[2]

  • Switch to Pd-PEPPSI-IPent: The "IPent" (Isopentyl) NHC ligand is extremely bulky and flexible ("flexible steric bulk"). It forms a protective umbrella over the Pd center that permits oxidative addition (via the C-Cl bond) but sterically rejects the N-lone pair coordination.

  • Switch to Buchwald G3 Precatalysts (XPhos or RuPhos): These precatalysts activate rapidly and the bulky biaryl phosphines prevent substrate inhibition.

Data Comparison: Ligand Performance on Heterocycles

Ligand / CatalystSteric BulkResistance to N-PoisoningRec. for 2-Pyridyl Chlorides
PPh₃ LowPoor❌ Fail
dppf MediumLow❌ Fail
SPhos HighGood✅ Good
XPhos Very HighExcellent✅ Excellent
PEPPSI-IPent ExtremeSuperior🌟 Best in Class
Module 3: The Nickel Alternative (Aryl Chlorides)

User Question: "Palladium catalysts are too expensive for our scale-up of an electron-deficient biaryl ether. Can we use Nickel?"

Technical Diagnosis: Yes. Nickel is actually superior to Palladium for many electron-deficient aryl chlorides due to its smaller atomic radius and higher affinity for oxidative addition into strong C-Cl bonds. However, Ni is sensitive to air.

Corrective Action: Use Ni(II) Precatalysts that are air-stable.

  • System: NiCl₂(PCy₃)₂ or generated in situ from Ni(COD)₂ + PCy₃.

  • Benefit: Electron-deficient aryl chlorides activate rapidly with Ni(0).

  • Caveat: Ni catalysts can be prone to homocoupling if the reductant is too aggressive.

Part 3: Visualization & Logic

Decision Tree: Catalyst Selection for Electron-Deficient Biaryls

CatalystSelection Start Substrate Analysis Nucleophile Nucleophile Type? Start->Nucleophile Electrophile Electrophile Type? Start->Electrophile Unstable Unstable Nucleophile->Unstable Unstable (e.g. 2-Py, C6F5) Stable Stable Nucleophile->Stable Stable (e.g. 4-CN-Ph) N_Heterocycle N_Heterocycle Electrophile->N_Heterocycle Basic Heterocycle (Pyridine/Pyrimidine) Aryl_Chloride Aryl_Chloride Electrophile->Aryl_Chloride Aryl Chloride MIDA MIDA Unstable->MIDA Use MIDA Boronate (Slow Release) Anhydrous Anhydrous Unstable->Anhydrous Anhydrous Conditions (CsF/Dioxane) PEPPSI PEPPSI N_Heterocycle->PEPPSI Pd-PEPPSI-IPent (Steric Protection) XPhos XPhos N_Heterocycle->XPhos XPhos Pd G3 Aryl_Chloride->PEPPSI Nickel Nickel Aryl_Chloride->Nickel NiCl2(PCy3)2 (Cost/Reactivity)

Caption: Logic flow for selecting the optimal catalyst system based on substrate instability (nucleophile) or catalyst poisoning potential (electrophile).

Mechanism: The "Slow Release" Strategy (MIDA)[1]

MIDA_Mechanism MIDA MIDA Boronate (sp3) (Unreactive Storage) Hydrolysis Slow Hydrolysis (aq. Base / THF) MIDA->Hydrolysis Rate Limiting Step FreeAcid Free Boronic Acid (sp2) (Reactive / Unstable) Hydrolysis->FreeAcid Controlled Release PdCycle Pd Catalytic Cycle (Fast Coupling) FreeAcid->PdCycle Transmetallation (Fast) Decomp Protodeboronation (Decomposition) FreeAcid->Decomp If [FreeAcid] is high Product Biaryl Product PdCycle->Product

Caption: Kinetic competition between coupling and decomposition. MIDA keeps [Free Boronic Acid] low, favoring the productive Pd cycle over second-order decomposition pathways.

Part 4: Experimental Protocols

Protocol A: Pd-PEPPSI-IPent Coupling of Sterically Hindered/Deficient Substrates

Best for: 2-Chloropyridines, ortho-substituted electron-poor halides.

  • Reagents:

    • Aryl Chloride (1.0 mmol)

    • Boronic Acid (1.1 mmol)

    • Pd-PEPPSI-IPent (1-2 mol%) (Sigma-Aldrich/Strem)

    • KO_t_Bu (1.2 mmol) or K₂CO₃ (2.0 mmol) for milder conditions.

    • Dioxane or Toluene (anhydrous).

  • Procedure:

    • Charge a reaction vial with the catalyst, boronic acid, and base in air (PEPPSI is air-stable).

    • Seal and purge with Argon/Nitrogen (3 cycles).

    • Add solvent and Aryl Chloride via syringe.

    • Heat to 60–80°C for 2–4 hours.

    • Checkpoint: The reaction mixture should turn from yellow to black/brown upon completion. If it stays bright yellow, activation hasn't occurred (raise temp).

  • Workup: Filter through Celite, concentrate, and purify via silica column.

Protocol B: MIDA Boronate "Slow Release" Coupling

Best for: Unstable nucleophiles (polyfluorophenyl, 2-pyridyl boronates).

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • MIDA Boronate (1.2 equiv)

    • XPhos Pd G2 (2 mol%)[1]

    • K₃PO₄ (3.0 equiv)[1]

    • THF and Water (10:1 ratio).[1]

  • Procedure:

    • Combine all solids in a vial.

    • Add degassed THF/Water mixture.[1]

    • Stir vigorously at 60°C .

    • Mechanism Check: The biphasic mixture ensures MIDA hydrolyzes slowly in the aqueous phase, releasing boronic acid which immediately partitions to the organic phase for coupling.

  • Note: Do not use anhydrous conditions for MIDA; water is required for the release mechanism.

Part 5: References

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition . Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society .[3] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society .[3] Link

  • Knappke, C. E. I., & von Wangelin, A. J. (2011). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents. Chemical Society Reviews . Link

  • Malineni, J., et al. (2016).[4] Bench-Stable Ni(II) Precatalysts for C-C and C-N Couplings. Synthesis . Link

Sources

Validation & Comparative

Technical Guide: 13C NMR Analysis of Biphenyl-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as a definitive technical reference for the 13C NMR characterization of [1,1'-biphenyl]-2-carboxylic acid (B2CA).[1] It moves beyond simple peak listing to explain the structural dynamics—specifically the ortho-twist effect—that define its spectrum.[1]

Content Type: Publish Comparison Guide Subject: Structural Elucidation & Chemical Shift Assignment Target Audience: Medicinal Chemists, NMR Spectroscopists, Process Development Scientists

Executive Summary: The Ortho-Substitution Challenge

Biphenyl-2-carboxylic acid (CAS: 947-84-2) is a critical scaffold in drug discovery, serving as the pharmacophore core for angiotensin II receptor blockers (ARBs) like Telmisartan .[1]

Unlike para-substituted biphenyls, B2CA possesses a sterically crowded ortho environment. The steric clash between the carboxylic acid group at position 2 and the protons of the adjacent phenyl ring forces the molecule into a twisted conformation (dihedral angle ~45–52°).[1] This lack of planarity significantly impacts the 13C NMR chemical shifts , causing shielding effects that deviate from standard additivity rules.

This guide compares experimental chemical shifts in common solvents and outlines a self-validating assignment protocol.

Chemical Shift Data: Experimental vs. Structural Context[2]

Table 1: Experimental 13C NMR Shifts (CDCl3)

Data sourced from high-field experiments (300-400 MHz) reported in recent literature.[1]

Carbon AssignmentShift (δ ppm)Signal TypeStructural Insight
C=O (Carboxyl) 168.51 QuaternaryDiagnostic low-field signal.[1] Sensitive to H-bonding.
C1' (Ipso - Ring B) 140.99 QuaternaryDeshielded due to aryl attachment.[1]
C1 (Ipso - Ring A) 137.23 QuaternaryOrtho to COOH.[1] Shifted upfield relative to C1' due to sterics/electronics.
Aromatic CH 132.97 CHLikely C3 or C6 (Ring A); deshielded by COOH proximity.[1]
Aromatic CH 130.53 CHTypical biphenyl meta/para region.
Aromatic CH 128.64 CHOverlapping signal (likely Ring B ortho/meta).[1]
Aromatic CH (Shielded) 120.14 CHAnomaly Note: Highly shielded.[1] Literature identifies this peak, likely C3 (ortho to COOH) or C6, shielded by the ring current of the twisted Ring B.

Scientist’s Note on Peak 120.14 ppm: This signal is unusually upfield for a standard phenyl ring (typically 126–129 ppm).[1] In ortho-substituted biphenyls, the "twist" places specific protons/carbons in the shielding cone of the adjacent aromatic ring. Do not dismiss this peak as an impurity without 2D verification (HSQC).

Table 2: Solvent Effects (CDCl3 vs. DMSO-d6)

Solvent choice drastically alters the Carboxyl and Ipso carbon environments due to dimerization vs. solvation.

FeatureCDCl3 (Non-Polar)DMSO-d6 (Polar Aprotic)Mechanistic Cause
COOH Carbon ~168-171 ppm~167-169 ppmIn CDCl3, acids form cyclic dimers (stable).[1] In DMSO, solvent breaks dimers to form H-bonds, slightly shielding the Carbonyl C.
Ipso Carbons Sharp signalsPotential broadeningRestricted rotation (atropisomerism) is more pronounced in viscous/polar solvents.[1]
Proton Exchange –COOH proton visible (~11-13 ppm)–COOH proton broad/invisibleExchange with residual water in DMSO can broaden the acid proton, though 13C is unaffected.[1]

Structural Visualization & Numbering

To ensure accurate assignment, refer to the following numbering scheme. Note that Ring A carries the Carboxyl group, and Ring B is the unsubstituted phenyl substituent.

Caption: Numbering scheme for Biphenyl-2-carboxylic acid. The C1-C1' bond (green dashed) is the axis of rotation, restricted by the C2-COOH group.

Experimental Protocol: Self-Validating Assignment

Relying solely on 1D 13C NMR is insufficient for ortho-substituted biphenyls due to peak overlap in the 127–130 ppm region. Follow this workflow to guarantee data integrity.

Step 1: Sample Preparation
  • Concentration: Prepare a 30–50 mg/mL solution. 13C sensitivity is low; high concentration is vital for observing quaternary carbons (C1, C2, C1', COOH) in reasonable time.

  • Relaxation Agent (Optional): If quaternary carbons are weak, add 0.02 M Cr(acac)3 .[1] This paramagnetic relaxation agent shortens the

    
     relaxation time, allowing faster pulsing without saturation.
    
Step 2: Acquisition Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The Carboxyl (COOH) and Ipso (C1, C1') carbons have long relaxation times.[1] A short D1 will suppress these diagnostic peaks.

  • Scans (NS): Minimum 1024 scans for clear signal-to-noise ratio on quaternary carbons.

Step 3: Assignment Logic (The "Walk" Method)

Use the following logic flow to assign the spectrum definitively.

Assignment_Workflow Start Start: 1D 13C Spectrum Identify_Q Identify Quaternary Carbons (>135 ppm & ~170 ppm) Start->Identify_Q HSQC Run HSQC (1H-13C) Correlate Protonated Carbons Identify_Q->HSQC HMBC Run HMBC (Long Range) Link Q-Carbons to Protons HSQC->HMBC Decision Ambiguity in Aromatics? HMBC->Decision NOESY Run NOESY/ROESY Check Spatial Proximity (Twist) Decision->NOESY Yes Final Final Assignment Decision->Final No NOESY->Final

Caption: Validated workflow for assigning crowded aromatic spectra. HMBC is critical for linking the "orphan" quaternary carbons (C1, C2) to the ring protons.[1]

Specific Assignment Tactics:
  • The COOH Anchor: Start with the peak at ~169 ppm . In HMBC, this will correlate strongly with the H3 proton (meta to COOH) and weakly with H6.

  • The Ipso Distinction:

    • C1' (Ring B Ipso): Will show HMBC correlations to H2'/H6' (the equivalent ortho protons of the unsubstituted ring).[1]

    • C1 (Ring A Ipso): Will show correlations to H3 and H5 of the acid ring.[1]

  • The "Twist" Verification: If you observe the 120 ppm peak, verify it is C3 or C6 by checking for NOE (Nuclear Overhauser Effect) with the protons of Ring B. A correlation proves spatial proximity due to the twist.[1]

References

  • Royal Society of Chemistry (RSC) Advances , "Spectra and physical data of [1,1'-biphenyl]-2-carboxylic acid (3j)", Supplementary Information.[1]

  • ChemicalBook , "2-Biphenylcarboxylic acid 13C NMR Spectrum Data".

  • National Institute of Standards and Technology (NIST) , "2-Biphenylcarboxylic acid Properties".[1]

  • BenchChem , "Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid".

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Analytical Guide: IR Spectroscopy Peaks for Carboxylic Acids vs. Aryl Chlorides in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, identifying functional groups in active pharmaceutical ingredient (API) intermediates is a daily necessity. Two of the most frequently encountered functional groups in drug design are carboxylic acids (crucial for solubility and receptor binding) and aryl chlorides (used to modulate lipophilicity and metabolic stability).

While Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for identifying these moieties, the choice of sampling technology—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR —dictates the reliability, resolution, and quantitative power of your data[1].

This guide objectively compares these two analytical modalities, providing the underlying causality for their spectral signatures and a self-validating experimental protocol for analyzing dual-functional intermediates.

Spectral Signatures: The "What" and The "Why"

Before comparing instrument modalities, we must understand the fundamental physical chemistry driving the vibrational frequencies of our target functional groups.

Carboxylic Acids

The spectral fingerprint of a carboxylic acid is dominated by its ability to hydrogen bond. In the solid state, carboxylic acids almost exclusively exist as strongly hydrogen-bonded dimers. This intermolecular interaction creates a wide distribution of O-H bond lengths and vibrational energies, resulting in an unmistakably broad O-H stretching band[2]. Superimposed on this broad valley are the sharper C-H stretching peaks.

Aryl Chlorides

Aryl chlorides present a different analytical challenge. The carbon-chlorine (C-Cl) bond is highly polar but involves a heavy halogen atom, which acts as a mass on a spring, driving the stretching frequency down into the "fingerprint" region[3],[4]. Furthermore, the electronegative chlorine atom withdraws electron density from the aromatic ring, subtly shifting the out-of-plane (OOP) C-H bending vibrations, which are highly diagnostic of the ring's substitution pattern[5].

Quantitative Peak Comparison
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Peak Characteristics & Causality
Carboxylic Acid O-H Stretch2500 – 3300Very broad; caused by intermolecular hydrogen-bonded dimers[2].
Carboxylic Acid C=O Stretch1690 – 1760Strong, sharp; exact position depends on dimerization and conjugation[2].
Carboxylic Acid C-O Stretch1210 – 1320Strong; arises from the coupling of the C-O stretch and O-H bend[2].
Aryl Chloride Aromatic C-H Stretch3000 – 3100Weak to medium; characteristic of sp² hybridized carbon-hydrogen bonds[6].
Aryl Chloride Aromatic C=C Stretch1450 – 1600Multiple sharp peaks; driven by aromatic ring skeletal vibrations[6].
Aryl Chloride C-Cl Stretch1000 – 1100Strong; highly polar bond, shifted to lower frequencies by the heavy chlorine atom[3],[4].
Aryl Chloride C-H Out-of-Plane Bend675 – 900Strong; highly diagnostic for specific substitution patterns on the benzene ring[5].

Technology Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing a solid intermediate containing both functional groups (e.g., 4-chlorobenzoic acid), the choice of FTIR sampling technique impacts the workflow and spectral output.

  • Transmission FTIR (KBr Pellet): The traditional method. Infrared light passes completely through the sample. It provides exceptional resolution and follows Beer-Lambert's law strictly, making it ideal for trace analysis and quantitation[7]. However, it requires destructive and tedious sample preparation.

  • ATR-FTIR: The modern standard. Infrared light is directed into a high-refractive-index crystal (e.g., Diamond or ZnSe). The light reflects internally, creating an evanescent wave that penetrates only 0.5 to 5 µm into the sample resting on the crystal[8]. It requires zero sample prep and is non-destructive, but peak intensities are wavelength-dependent[1].

FTIR_Workflow Start Solid Pharmaceutical Intermediate Decision Goal of Analysis? Start->Decision ATR ATR-FTIR (Surface Analysis) Decision->ATR Rapid ID / Non-destructive Trans Transmission FTIR (Bulk Analysis) Decision->Trans Quantitation / Trace Analysis PrepATR Direct Application to Diamond/ZnSe Crystal ATR->PrepATR PrepTrans Grind with KBr & Press into Pellet Trans->PrepTrans ResultATR Rapid ID, Minimal Prep (Watch for peak shifts) PrepATR->ResultATR ResultTrans High Resolution, Quantitative Baseline PrepTrans->ResultTrans

Decision matrix for selecting ATR vs. Transmission FTIR in pharmaceutical analysis.

Experimental Protocol: Comparative Analysis of 4-Chlorobenzoic Acid

To objectively compare these methodologies, we utilize 4-chlorobenzoic acid—an intermediate containing both a carboxylic acid and an aryl chloride—as our model compound. Every step below is designed as a self-validating system to ensure data integrity.

Step 1: System Validation (Self-Validating Baseline)
  • Action: Power on the spectrometer and allow the IR source to stabilize for 30 minutes. Collect an open-beam background spectrum (for Transmission) or a clean-crystal background spectrum (for ATR).

  • Causality: The atmosphere contains highly IR-active molecules (H₂O vapor and CO₂). A fresh background scan ensures these environmental artifacts are mathematically subtracted from the sample spectrum, preventing false peaks in the 3600-3200 cm⁻¹ and 2350 cm⁻¹ regions.

Step 2: Sample Preparation & Presentation

Pathway A: Transmission FTIR (KBr Pellet)

  • Action: Grind 1-2 mg of 4-chlorobenzoic acid with 100 mg of anhydrous KBr using an agate mortar and pestle. Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet[7].

  • Causality: KBr is transparent in the mid-IR region. Pressing it at high pressure causes it to cold-flow into a continuous matrix. Grinding the sample to a particle size smaller than the IR wavelength (< 2 µm) minimizes the Christiansen effect (scattering), ensuring sharp, quantifiable peaks[1].

Pathway B: ATR-FTIR (Diamond Crystal)

  • Action: Place 5 mg of the neat powder directly onto the diamond ATR crystal. Apply consistent pressure using the built-in anvil[8].

  • Causality: ATR relies on an evanescent wave. Without sufficient and uniform pressure, the optical contact between the high-refractive-index crystal and the sample is poor, leading to weak or distorted spectral signals[8].

Step 3: Spectral Acquisition
  • Action: Scan both samples from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans.

  • Causality: Co-adding multiple scans increases the signal-to-noise ratio (SNR) proportionally to the square root of the number of scans. A 4 cm⁻¹ resolution is the optimal compromise between resolving fine structural features (like the sharp C-Cl stretch) and maintaining high energy throughput.

Step 4: Data Processing & Verification
  • Action: Apply an "ATR Correction" algorithm to the ATR spectrum via the spectrometer's software.

  • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks in the fingerprint region (such as the 1090 cm⁻¹ C-Cl stretch) will appear artificially intense in raw ATR spectra compared to transmission spectra. The correction normalizes this discrepancy, allowing for an objective, 1:1 cross-method comparison.

Conclusion

For rapid, qualitative identification of carboxylic acids and aryl chlorides in drug development, ATR-FTIR is the superior choice due to its non-destructive nature and rapid workflow. The broad O-H stretch and sharp C=O stretch of the carboxylic acid, alongside the distinct C-Cl stretch of the aryl chloride, are easily resolved without sample preparation.

However, if the goal is rigorous quantitation (e.g., determining the exact ratio of an API to an excipient) or detecting trace impurities, Transmission FTIR remains the authoritative method, as it eliminates the surface-contact variables and wavelength-dependent penetration depth issues inherent to ATR.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids | orgchemboulder.com | 2

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling | specac.com | 1

  • Common Sampling Techniques of FTIR Spectroscopy | edinst.com |7

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques | agilent.com | 8

  • Study of Molecular Structure, Vibrational Spectroscopy... of Chlorobenzene | aip.org | 6

  • Solved Shown below is the IR spectrum for chlorobenzene | chegg.com | 3

  • Infrared and Differential Scanning Calorimetric Studies on Solid Lipid Nanoparticles of Aceclofenac | asianpubs.org | 4

  • Polystyrene-Cross-Linking Triphenylphosphine... Enhanced Catalytic Activity for Aryl | hokudai.ac.jp | 5

Sources

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 4-chloro-2-arylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison and Validated Protocol

Introduction

4-chloro-2-arylbenzoic acid and its derivatives are crucial building blocks in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity with a high degree of certainty is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in downstream applications. The presence of impurities, whether from residual starting materials, synthetic by-products, or degradation products, can have significant consequences.

This guide, written from the perspective of a seasoned application scientist, provides an in-depth, practical walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 4-chloro-2-arylbenzoic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, compare alternative approaches, and ground our final method in the rigorous validation standards set forth by the International Council for Harmonisation (ICH).

Section 1: The Analytical Challenge & The Primacy of Reversed-Phase HPLC

The primary challenge in analyzing 4-chloro-2-arylbenzoic acid lies in separating the main compound from structurally similar impurities. These can include isomers, precursors, or degradants formed under stress conditions. For non-volatile, moderately polar organic molecules like this, Reversed-Phase HPLC (RP-HPLC) is the undisputed "gold standard" technique.[1][2] Its versatility, high resolution, and reproducibility make it the first choice for over 90% of small molecule analyses in the pharmaceutical industry.[2]

In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C8 or C18) using a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[2] More hydrophobic compounds interact more strongly with the stationary phase and are retained longer.

Section 2: Foundational Principles: Mastering Retention and Selectivity

A successful HPLC method is built not on trial and error, but on a firm understanding of chromatographic principles. For an ionizable molecule like 4-chloro-2-arylbenzoic acid, controlling the mobile phase pH is the most powerful tool in our arsenal.

The Critical Role of Mobile Phase pH: Ion Suppression

4-chloro-2-arylbenzoic acid is, as its name implies, an acidic compound. In solution, it exists in equilibrium between its neutral (protonated) form and its ionized (deprotonated) form. The ionized form is significantly more polar and will have very little retention on a non-polar C18 column, often resulting in poor peak shape and elution near the void volume.

To achieve consistent and adequate retention, we must suppress this ionization. The guiding principle is to adjust the mobile phase pH to be at least two units below the analyte's pKa.[3] For a typical benzoic acid (pKa ≈ 4.2), a mobile phase pH of 2.0-2.5 is ideal. This ensures the vast majority of the analyte molecules are in their neutral, more hydrophobic form, allowing for proper interaction with the stationary phase.[3][4] This is typically achieved by adding a small amount of an acid, such as phosphoric acid or formic acid, to the aqueous portion of the mobile phase.[5][6]

Strategic Selection of Stationary and Mobile Phases
  • Stationary Phase (Column): A C18 column is the universal starting point for RP-HPLC method development due to its strong hydrophobicity and wide applicability.[5][6] For this guide, we will compare a standard C18 column with a Phenyl-Hexyl column. The latter can offer alternative selectivity for aromatic compounds through π-π interactions, which may be advantageous for separating impurities containing aromatic rings.

  • Mobile Phase (Organic Modifier): The two most common organic solvents in RP-HPLC are acetonitrile (ACN) and methanol (MeOH).[2][7]

    • Acetonitrile is generally preferred as it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks and better efficiency.[8]

    • Methanol is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities.[7] It is a valuable alternative to screen if ACN does not provide the desired separation.

Section 3: A Step-by-Step Guide to HPLC Method Development

Our approach is systematic, beginning with a broad screening of conditions and progressively refining the parameters to achieve optimal separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability A Define Analytical Target Profile (ATP) (e.g., Separate all impurities >0.05%) B Select Columns (e.g., C18, Phenyl-Hexyl) A->B C Select Mobile Phases (e.g., ACN, MeOH with acidified water) B->C D Run Broad Gradient Elution (e.g., 5-95% Organic over 20 min) C->D E Evaluate Screening Data (Resolution, Peak Shape, Retention) D->E F Refine Gradient Slope & Time (Focus on elution window of interest) E->F G Adjust Temperature (e.g., 30-40°C to improve efficiency) F->G H Finalize Method Parameters G->H I Define SST Criteria (Tailing Factor, Resolution, Plate Count) H->I J Perform SST Injections K Verify System Performance J->K

Caption: Workflow for systematic HPLC method development.

Experimental Protocol: Initial Method Screening
  • Preparation of Mobile Phases:

    • Mobile Phase A: Prepare 0.1% (v/v) phosphoric acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B1: Acetonitrile (ACN).

    • Mobile Phase B2: Methanol (MeOH).

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of 4-chloro-2-arylbenzoic acid in a 50:50 mixture of Mobile Phase A and Mobile Phase B1 to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic System:

    • An HPLC system equipped with a UV/DAD detector, autosampler, quaternary pump, and column oven.

  • Screening Conditions:

    • Columns:

      • C18, 4.6 x 150 mm, 5 µm

      • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or absorbance maximum determined by DAD scan)

    • Injection Volume: 10 µL

    • Gradient Program (run for each column/organic modifier combination):

      • Time 0.0 min: 10% B

      • Time 20.0 min: 95% B

      • Time 22.0 min: 95% B

      • Time 22.1 min: 10% B

      • Time 25.0 min: 10% B

Data Presentation: Comparison of Screening Conditions

The results of the screening phase are best summarized in a table to allow for objective comparison.

Condition Column Organic Modifier Resolution (Main Peak vs. Closest Impurity) Tailing Factor (Main Peak) Analysis Time (Last Peak) Observations
1C18Acetonitrile2.11.215.2 minGood initial separation, symmetrical peak.
2C18Methanol1.81.417.5 minLower resolution, more peak tailing.
3Phenyl-HexylAcetonitrile2.51.114.8 minImproved resolution for aromatic impurity, best peak shape.
4Phenyl-HexylMethanol2.01.316.9 minSelectivity change noted, but ACN is superior.

Section 4: Comparison with Alternative Analytical Techniques

While RP-HPLC is the recommended method for routine purity testing, it is valuable to understand how it compares to other common analytical techniques.

Technique Principle Advantages Disadvantages Primary Application
HPLC-UV Chromatographic separation with UV absorbance detection.[5]Robust, cost-effective, excellent for quantification, widely available.[5]Lower selectivity than MS, provides no structural information on unknown impurities.Routine purity testing, quality control, assay.
LC-MS Chromatographic separation coupled with mass spectrometry.[9]High sensitivity and selectivity, provides molecular weight information for impurity identification.[9][10]Higher cost and complexity, potential for ion suppression.Impurity identification, metabolomics, trace analysis.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Unparalleled for definitive structure elucidation.[10]Low sensitivity, not a separation technique, requires highly pure samples for clear spectra, expensive.Structural confirmation of isolated impurities, reference standard characterization.

Section 5: Ensuring Method Reliability: Validation According to ICH Q2(R2)

A developed method is incomplete until it is validated to prove it is fit for its intended purpose.[11] The ICH Q2(R2) guideline provides a harmonized framework for this process.[12][13]

G cluster_0 Method Performance Characteristics cluster_1 Validation Activities A Specificity / Selectivity G Forced Degradation Study (for Specificity) A->G B Linearity & Range H Calibration Curve Analysis (for Linearity) B->H C Accuracy I Spike/Recovery Study (for Accuracy) C->I D Precision (Repeatability & Intermediate) J Replicate Injections (for Precision) D->J E LOD & LOQ K Signal-to-Noise Calculation (for LOD/LOQ) E->K F Robustness L Varying Method Parameters (for Robustness) F->L M Validated Stability-Indicating Method G->M H->M I->M J->M K->M L->M

Caption: Core parameters for analytical method validation per ICH Q2(R2).

Protocol Highlight: Forced Degradation Study for Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[14] A forced degradation study is the most rigorous way to demonstrate this.[15][16]

  • Objective: To intentionally degrade the 4-chloro-2-arylbenzoic acid sample under various stress conditions to produce potential degradation products. The goal is to achieve 5-20% degradation of the main peak.[15]

  • Stress Conditions:

    • Acid Hydrolysis: Reflux sample solution (0.5 mg/mL in ACN/water) with 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: Reflux sample solution with 0.1 M NaOH at 60°C for 2 hours.

    • Oxidation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[16]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Evaluation: The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main analyte peak and from each other. Peak purity analysis using a DAD detector should be performed to confirm that the main peak is spectrally pure in all stressed samples.

Summary of Validation Parameters and Typical Acceptance Criteria
Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the analyte is measured without interference.[14]Analyte peak is resolved from all degradant and impurity peaks (Resolution > 2.0). Peak purity index > 0.995.
Linearity To show a direct relationship between concentration and response.[12]Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target concentration).
Accuracy To demonstrate the closeness of the measured value to the true value.[14]Mean recovery between 98.0% and 102.0% for the assay.[17]
Precision (Repeatability) To show agreement between results for multiple preparations of the same sample.Relative Standard Deviation (%RSD) ≤ 2.0% for the assay of the main component.[14][17]
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Precision at LOQ level should meet predefined criteria (e.g., %RSD ≤ 10%).
Robustness To show the method is unaffected by small, deliberate variations in parameters.[17]System suitability parameters remain within limits when varying pH (±0.2), temperature (±5°C), and flow rate (±10%).

Conclusion

Developing a robust HPLC purity method for 4-chloro-2-arylbenzoic acid is a systematic process grounded in the principles of chromatography and regulatory expectations. By understanding the acidic nature of the analyte and leveraging ion suppression, an effective separation can be readily achieved. The recommended approach is to start with a Phenyl-Hexyl column using an acidified water/acetonitrile mobile phase, followed by systematic optimization of the gradient. This guide demonstrates that a successful method is not just about the final conditions, but about a logical development process that includes screening, optimization, and rigorous validation. The resulting stability-indicating method provides a high degree of confidence in the purity data, which is essential for advancing drug development and ensuring product quality.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • How does an acid pH affect reversed-phase chromatography separ
  • ICH Guidelines for Analytical Method Valid
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. AMSbiopharma.
  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-((2-Nitrophenyl)thio)benzoic Acid. Benchchem.
  • Identity and Purity - Small Molecules. Pacific BioLabs.
  • How can benzoic acid be tested for purity? ECHEMI.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?
  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • ICH Q2(R2)
  • Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research.
  • A Comparative Guide to HPLC Methods for Determining the Purity of Synthesized 4-Benzoylbenzoic Acid. Benchchem.

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A Senior Scientist's Guide to the Melting Point Analysis of Chloro-2-Methylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Identification, A Story in Melting Points

In the realm of pharmaceutical development and materials science, the precise characterization of molecular isomers is not merely an academic exercise; it is a cornerstone of ensuring purity, predicting stability, and understanding the behavior of active compounds. The melting point, a fundamental physical property, serves as a rapid and effective initial indicator of purity and identity.[1][2] A sharp melting range is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden the range.[1][2][3]

This guide moves beyond a simple data repository to offer an in-depth comparison of the melting points of four key positional isomers of chloro-2-methylbenzoic acid. By examining how the simple relocation of a chlorine atom on the aromatic ring dramatically influences the melting point, we can derive valuable insights into structure-property relationships. This analysis is critical for researchers synthesizing, purifying, and utilizing these versatile chemical building blocks in fields ranging from pharmaceuticals to agrochemicals.[4][5][6]

Comparative Analysis of Isomeric Melting Points

The following table summarizes the literature-reported melting points for the 3-chloro, 4-chloro, 5-chloro, and 6-chloro isomers of 2-methylbenzoic acid. These compounds share the same molecular formula (C₈H₇ClO₂) and weight (170.59 g/mol ) but exhibit distinct physical properties due to their unique substitution patterns.

Isomer NameChemical StructureReported Melting Point (°C)
3-Chloro-2-methylbenzoic acid 3-Chloro-2-methylbenzoic acid161 - 168
4-Chloro-2-methylbenzoic acid 4-Chloro-2-methylbenzoic acid165 - 173
5-Chloro-2-methylbenzoic acid 5-Chloro-2-methylbenzoic acid166 - 175
6-Chloro-2-methylbenzoic acid 6-Chloro-2-methylbenzoic acid103 - 105 or 139 - 144

Discussion: Unpacking the Structure-Property Relationship

The melting point of a crystalline solid is determined by the energy required to overcome the intermolecular forces holding the molecules together in a crystal lattice.[6][7] For substituted benzoic acids, the primary forces at play are:

  • Hydrogen Bonding: The carboxylic acid groups form strong hydrogen-bonded dimers, which is a major contributor to their relatively high melting points compared to non-acidic analogues.

  • Van der Waals Forces: These depend on the molecular size and shape.

  • Dipole-Dipole Interactions: The polar C-Cl and C=O bonds introduce dipole moments.

The key to understanding the observed differences lies in how the substituent positions affect the efficiency of crystal packing and the geometry of the hydrogen-bonded dimers.

The High-Melting 3-, 4-, and 5-Chloro Isomers: The 3-chloro, 4-chloro, and 5-chloro isomers all exhibit similar and relatively high melting points, generally in the 160-175 °C range. This suggests that the placement of the chlorine atom at these positions does not significantly disrupt the formation of a stable, well-ordered crystal lattice. The molecules can pack efficiently, allowing for strong intermolecular hydrogen bonding between the carboxylic acid moieties and favorable dipole-dipole interactions from the chloro-substituent.

The Anomaly of 6-Chloro-2-methylbenzoic Acid: The most striking observation is the significantly lower melting point of the 6-chloro isomer. The reported values, while showing some variance (103-105 °C or 139-144 °C), are consistently and substantially lower than the other three isomers. This phenomenon can be explained by steric hindrance .

In the 6-chloro isomer, both ortho positions relative to the carboxylic acid group are occupied by bulky substituents (a methyl group and a chlorine atom). This severe steric crowding can force the carboxylic acid group out of the plane of the aromatic ring.[8] This twisting disrupts the planarity of the molecule, hindering its ability to pack into a tightly ordered and stable crystal lattice. Furthermore, the steric clash may interfere with the optimal geometry for forming the strong, planar hydrogen-bonded dimers that are characteristic of other benzoic acids. This disruption of both crystal packing and hydrogen bonding leads to a weaker crystal lattice that requires less thermal energy to break apart, resulting in a much lower melting point.

The variance in reported values for the 6-chloro isomer highlights the importance of meticulous purification and analytical technique, as different crystalline forms (polymorphs) or residual impurities could lead to different observations.

Workflow for Accurate Melting Point Determination

The following diagram outlines the critical workflow for obtaining reliable and reproducible melting point data in a research setting.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Protocol cluster_analysis Data Validation Dry Dry Sample Thoroughly Grind Grind to Fine Powder Dry->Grind Ensures homogeneity Load Load Capillary Tube (2-3 mm height) Grind->Load Pack Pack Sample Tightly Load->Pack Avoids air pockets Setup Place in Apparatus Pack->Setup Rough Rapid Ramp (Rough MP) Setup->Rough Fine Slow Ramp (1-2 °C/min) near expected MP Rough->Fine Record Record T_initial - T_final Fine->Record Repeat Repeat Measurement (n≥2) Record->Repeat Compare Compare to Literature Repeat->Compare Check for consistency

Caption: Standard workflow for precise capillary melting point determination.

Validated Protocol: Capillary Melting Point Determination

This protocol describes a self-validating method for determining the melting point range of a solid organic compound.

I. Sample Preparation

  • Drying: Ensure the sample is completely dry. Solvents like water can act as impurities and depress the melting point.[9] Dry the sample in a desiccator or a vacuum oven at a temperature below its melting point.

    • Causality: Residual solvent disrupts the crystal lattice, lowering the energy required to melt it.

  • Grinding: Place a small amount of the dried sample on a watch glass and crush it into a fine, uniform powder using a spatula.

    • Causality: A fine powder ensures uniform heat transfer and tight packing within the capillary tube.

II. Capillary Tube Loading

  • Loading: Invert a capillary tube (sealed at one end) and press the open end into the pile of powder. A small plug of sample (3-4 mm) should enter the tube.[4]

  • Packing: Invert the tube and tap it gently on the benchtop to cause the solid to fall to the closed end. Alternatively, drop the tube down a long, narrow glass tube onto the benchtop; the bouncing action will pack the sample tightly.[9][10]

    • Trustworthiness: The final packed sample height should be no more than 2-3 mm.[4][9] A taller column leads to a broader melting range because of the temperature gradient across the sample.

III. Measurement

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rough Determination (Optional but Recommended): Set a fast heating rate (e.g., 5-10 °C per minute) to quickly find an approximate melting temperature.[3][4] This saves time for subsequent, more accurate measurements.

  • Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the rough melting point.[9] Begin heating again, but this time set a slow ramp rate of 1-2 °C per minute once the temperature is within 15 °C of the expected melting point.[3][4][9]

    • Causality: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, providing an accurate reading.

  • Observation and Recording: Observe the sample through the magnifying lens.

    • Record the initial temperature (T₁) : The temperature at which the first drop of liquid appears.

    • Record the final temperature (T₂) : The temperature at which the last solid crystal melts into a transparent liquid.

    • The recorded melting point is the range T₁ - T₂.

IV. Validation

  • Repeat: Perform the measurement at least twice with fresh samples. Consistent results (within 1 °C) are indicative of a reliable measurement.[3]

  • Calibration: Periodically check the thermometer's accuracy using certified melting point standards with known, sharp melting points (e.g., benzoic acid).

Conclusion

The analysis of chloro-2-methylbenzoic acid isomers demonstrates that melting point is a highly sensitive probe of molecular structure. While the 3-, 4-, and 5-chloro isomers display similar thermal behavior due to unhindered crystal packing, the 6-chloro isomer presents a classic case of sterically induced melting point depression. This guide underscores the necessity for researchers to not only gather physical data but to interpret it within the context of molecular structure and intermolecular forces, while adhering to rigorous and validated experimental protocols to ensure data integrity.

References

  • 4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20). Chemistry LibreTexts. Retrieved February 20, 2024, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved February 20, 2024, from [Link]

  • 5-Chloro-2-Methylbenzoic Acid 98.0%(GC) | PureSynth. (n.d.). PureSynth. Retrieved February 20, 2024, from [Link]

  • 4-chloro-2-methylbenzoic acid - Stenutz. (n.d.). Stenutz. Retrieved February 20, 2024, from [Link]

  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved February 20, 2024, from [Link]

  • 2-Chloro-6-methylbenzoic acid - 5g | Worldwide Life Sciences. (2026, February 13). Worldwide Life Sciences. Retrieved February 20, 2024, from [Link]

  • 2-Chloro-6-methylbenzoic acid-97% - Industrial Chemicals. (n.d.). Industrial Chemicals. Retrieved February 20, 2024, from [Link]

  • 2-chloro-6-methylbenzoic acid - Stenutz. (n.d.). Stenutz. Retrieved February 20, 2024, from [Link]

  • What are the chemical reactivity differences between M - Toluic Acid and its isomers? (2025, August 15). Autech. Retrieved February 20, 2024, from [Link]

  • Exp 1 - Melting Points. (n.d.). Retrieved February 20, 2024, from [Link]

  • 5-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82009. (n.d.). PubChem. Retrieved February 20, 2024, from [Link]

  • Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. (n.d.). Retrieved February 20, 2024, from [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020, October 23). MDPI. Retrieved February 20, 2024, from [Link]

  • 2-Chloro-6-methylbenzoic acid | C8H7ClO2 | CID 88870. (n.d.). PubChem. Retrieved February 20, 2024, from [Link]

  • Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. Retrieved February 20, 2024, from [Link]

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Comparison 1: Crystallization Strategies for Stereolabile TBCAs

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of twisted biphenyl carboxylic acids (TBCAs) represents a formidable frontier in small-molecule X-ray crystallography. These molecules are critical in drug development (e.g., flurbiprofen derivatives, non-steroidal anti-inflammatory drugs, and custom chiral ligands) due to their unique conformational flexibility and axial chirality.

However, TBCAs present two distinct crystallographic challenges. First, steric hindrance at the ortho-positions forces the aromatic rings out of plane, creating dihedral angles ranging from 26° to over 80°[1][2]. This twisting generates stereolabile atropisomers that can co-crystallize, leading to severe structural disorder. Second, the carboxylic acid moieties inevitably form robust


 hydrogen-bonded dimers[3]. While these dimers drive crystallization, they often result in rapid, uncontrolled 1D chain growth, yielding twinned or microcrystalline powders rather than diffraction-quality single domains.

As a Senior Application Scientist, I have structured this guide to objectively compare the leading crystallization methodologies and diffractometer technologies required to resolve the absolute configuration of these challenging light-atom structures.

When dealing with axially chiral biphenyls, standard crystallization methods often fail because the molecules exist as a rapidly interconverting racemic mixture (


) in solution. If crystallization occurs too quickly, both atropisomers are kinetically trapped in the crystal lattice, destroying the enantiomeric purity of the bulk solid.

To overcome this, we must shift from kinetic to thermodynamic control. Below is a comparison of the primary crystallization strategies used for TBCAs.

Table 1: Comparative Analysis of Crystallization Methodologies
Crystallization MethodCrystal Quality (Domain)Atropisomer ResolutionTimeframeMechanistic Suitability
Slow Evaporation Moderate (Prone to twinning)Poor (Kinetic trapping)1–2 WeeksRigid, non-chiral biphenyls lacking steric bulk.
Solvothermal Synthesis High (Insoluble networks)N/A (Harsh conditions)1–3 DaysBiphenyl coordination polymers (e.g., MOFs)[4].
Vapor Diffusion (Anti-solvent) High (Single domain)Good (Thermodynamic)3–7 DaysHighly soluble TBCAs requiring slow supersaturation.
CIDAR (Cooling/Seeding) Very High Excellent (100% ee) 2–4 WeeksStereolabile atropisomers requiring absolute resolution.

The Causality of CIDAR: Crystallization-Induced Dynamic Atropselective Resolution (CIDAR) is the superior method for stereolabile TBCAs. In a carefully selected solvent system, the


 and 

atropisomers remain in dynamic equilibrium. As supramolecular hydrogen-bonding forces one specific atropisomer to nucleate, Le Chatelier’s principle continuously drives the solution equilibrium toward the depleting enantiomer. This self-validating thermodynamic loop ensures that 100% of the bulk material crystallizes as a single, enantiopure diastereomer.

CIDAR Sol Racemic Solution (Fast Atropisomer Interconversion) Eq Thermodynamic Equilibrium (aR ⇌ aS) Sol->Eq Dissolution Nuc Stereoselective Nucleation (Supramolecular H-Bonding) Eq->Nuc Anti-solvent addition Cryst Enantiopure Solid State (100% ee) Nuc->Cryst Crystallization-Induced Dynamic Resolution Cryst->Eq Le Chatelier's Principle shifts equilibrium

Crystallization-Induced Dynamic Atropselective Resolution (CIDAR) thermodynamic workflow.

Comparison 2: X-Ray Source Technologies for Absolute Structure

Determining the absolute configuration (the exact 3D spatial arrangement) of a chiral molecule requires measuring the anomalous dispersion of X-rays. The challenge with TBCAs is that they typically consist entirely of "light atoms" (Carbon, Hydrogen, and Oxygen).

The standard metric for absolute structure is the Flack parameter (


) . For a correct absolute structure, 

should be near

with a standard uncertainty (s.u.) of

. If

, the crystal is either a racemic twin or the data lacks the anomalous signal required to distinguish the enantiomers.
Table 2: Diffractometer Source Comparison for Light-Atom Absolute Structure
X-ray SourceWavelength (

)
Anomalous Signal (

) for Oxygen
Flack Parameter PrecisionSample Size Requirement
Standard Mo K

Sealed Tube
0.7107 Å

Poor (

)

Microfocus Cu K

Rotating Anode
1.5418 Å

Excellent (

)

Synchrotron (Tunable) Variable (e.g., 1.000 Å)TunableUltimate (

)

The Causality of Source Selection: A standard Molybdenum (Mo) source generates high-energy X-rays that interact weakly with the core electrons of oxygen. Consequently, the anomalous scattering factor (


) is nearly zero, making it physically impossible to reliably determine the absolute structure of a purely C, H, O-containing biphenyl.

By switching to a Microfocus Copper (Cu) K


 source , the lower-energy X-rays (

Å) are closer to the absorption edge of oxygen. This increases the anomalous signal fivefold. When combined with a high-redundancy data collection strategy to accurately measure Friedel pairs (

vs.

), a Cu source allows for unequivocal absolute structure determination of light-atom TBCAs[2].

XrayLogic Data Data Collection (Microfocus Cu Kα) Anom Anomalous Dispersion Measurement (f" > 0.05) Data->Anom Refine Structure Refinement (SHELXL) Anom->Refine High Redundancy Friedel Pairs Flack Flack Parameter Calculation Refine->Flack Success Absolute Structure Determined (x < 0.1) Flack->Success Cu Kα source Fail Inconclusive (x ≈ 0.5) Flack->Fail Mo Kα source (Light atoms only)

X-Ray Diffraction Data Collection & Refinement Logic for Light-Atom Chiral Crystals.

Experimental Protocol: The Optimized Workflow

To ensure a self-validating system, the following protocol combines the thermodynamic control of CIDAR with the analytical power of Cu K


 microfocus diffraction.
Phase 1: Vapor Diffusion CIDAR
  • Solution Preparation: Dissolve

    
     of the stereolabile TBCA in 
    
    
    
    of a hydrogen-bond-donating solvent (e.g., methanol). Methanol disrupts the intermolecular
    
    
    carboxylic acid dimers in solution, lowering the energy barrier for the rotation around the biphenyl axis and facilitating rapid atropisomer interconversion.
  • Chamber Setup: Place the uncapped sample vial inside a larger, sealable glass chamber containing

    
     of a non-polar anti-solvent (e.g., 
    
    
    
    -hexane or diethyl ether).
  • Incubation: Seal the outer chamber and incubate at a highly controlled temperature (

    
    ) in a vibration-free environment for 10–14 days. The slow vapor diffusion of the anti-solvent gradually lowers the solubility, forcing stereoselective nucleation driven by highly ordered supramolecular hydrogen bonding.
    
Phase 2: Crystal Mounting & Data Collection
  • Harvesting: Examine the crystallization vial under a polarized light microscope. Select a single, un-twinned crystal block (ideal size:

    
    ). Immediately coat the crystal in a perfluorinated polyether cryo-oil to prevent the rapid loss of co-crystallized solvent molecules, which would otherwise shatter the crystal lattice.
    
  • Mounting: Mount the crystal on a MiTeGen polyimide loop and transfer it directly to the diffractometer's cold stream (

    
    ) to minimize thermal atomic displacement parameters (
    
    
    
    ).
  • Data Collection Strategy: Utilize a Microfocus Cu K

    
     rotating anode diffractometer equipped with a photon-counting pixel detector. Calculate a data collection strategy targeting a redundancy of 
    
    
    
    and a completeness of
    
    
    up to a resolution of
    
    
    Å. High redundancy is non-negotiable; it allows the integration software to average out systematic errors, isolating the minute intensity differences between Friedel pairs caused by the oxygen atoms.
Phase 3: Refinement & Validation
  • Structure Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT).

  • Anisotropic Refinement: Refine the model using full-matrix least-squares on

    
     (SHELXL). Ensure all non-hydrogen atoms (C, O) are refined anisotropically.
    
  • Absolute Structure Validation: Calculate the Flack parameter using Parsons' quotient method. A self-validating experiment will yield a Flack parameter of

    
    , unequivocally proving the absolute configuration of the twisted biphenyl atropisomer.
    

References

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. National Institutes of Health (NIH) / IUCr Journals.[Link]

  • Syntheses, structures and properties of group 12 element (Zn, Cd, Hg) coordination polymers with a mixed-functional phosphonate-biphenyl-carboxylate linker. RSC Publishing.[Link]

  • ABSOLUTE CONFIGURATION OF 2,2′,3,3′,6-PENTACHLORINATEDBIPHENYL (PCB 84) ATROPISOMERS. UKnowledge / Environ Sci Pollut Res Int.[Link]

  • Stereolabile chiral biphenyl hybrids: crystallization-induced dynamic atropselective resolution involving supramolecular interactions. CrystEngComm (RSC Publishing).[Link]

Sources

Comparative Guide: Suzuki vs. Copper-Catalyzed Synthesis of 2-Arylbenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-arylbenzoic acids (biaryl-2-carboxylic acids) is a critical transformation in pharmaceutical chemistry, serving as the scaffold for "Sartan" antihypertensives (e.g., Valsartan, Losartan) and various polycyclic aromatic hydrocarbons.

While Suzuki-Miyaura coupling is the industrial gold standard, modern developments in Copper-catalyzed direct arylation (often termed "Modern Ullmann-type" chemistry) offer a compelling, atom-economic alternative. This guide compares the two methodologies, moving beyond the obsolete "Classic Ullmann" homocoupling to focus on viable synthetic routes.

Executive Summary

  • Suzuki-Miyaura Coupling: The most reliable method for complex, late-stage synthesis. It requires pre-functionalized starting materials (2-halobenzoic acids + arylboronic acids) but offers mild conditions and exquisite chemoselectivity.

  • Copper-Catalyzed Direct Arylation (Modern Ullmann): The most efficient method for early-stage building blocks. It couples simple benzoic acids directly with aryl halides, eliminating the need for boronic acids and halogenation at the 2-position. It uses cheaper metals but requires harsher conditions.[1]

Part 1: Mechanistic Underpinnings[2][3]

To choose the right method, one must understand the catalytic cycles and their implications for impurity profiles.

Suzuki-Miyaura Mechanism (Palladium)

The Suzuki cycle relies on the interaction between an electrophile (2-halobenzoic acid) and a nucleophile (arylboronic acid).

  • Key Challenge: The ortho-carboxylic acid creates steric hindrance, slowing oxidative addition.

  • Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the cycle.

Copper-Catalyzed Direct Arylation (The "Modern Ullmann")

Unlike the classic Ullmann reaction (which couples two halides at >200°C), this method uses a Carboxylate-Directed C–H Activation .

  • Mechanism: The carboxylate acts as a directing group, coordinating the Cu catalyst to the ortho position. A base (e.g., LiOtBu) facilitates a Concerted Metalation-Deprotonation (CMD) pathway, forming a transient organocopper species that reacts with the aryl halide.

Visualization: Mechanistic Pathways

G cluster_suzuki Suzuki-Miyaura (Pd) cluster_cu Cu-Catalyzed Direct Arylation S1 2-Halobenzoic Acid S2 Oxidative Addition (Pd0 -> PdII) S1->S2 S3 Transmetalation (+ Arylboronic Acid) S2->S3 S4 Reductive Elimination S3->S4 S_Prod 2-Arylbenzoic Acid S4->S_Prod C1 Benzoic Acid C2 Coordination & C-H Activation (CMD) C1->C2 + CuI, Base C3 Coupling with Aryl Iodide C2->C3 C_Prod 2-Arylbenzoic Acid C3->C_Prod

Caption: Comparison of the 3-step Pd-cycle (requiring two pre-functionalized partners) vs. the Cu-catalyzed C-H activation route (using simple benzoic acid).

Part 2: Comparative Analysis

The following data is synthesized from key literature sources, including Daugulis et al. (JACS) and standard process chemistry guides.

FeatureSuzuki-Miyaura CouplingCu-Catalyzed Direct Arylation
Starting Materials 2-Halobenzoic acid + Arylboronic acidBenzoic acid + Aryl Iodide
Step Count High (Requires borylation of partner)Low (Direct C-H functionalization)
Catalyst Cost High (Pd-phosphines)Low (CuI, Cu(OAc)2)
Reaction Temp Mild (80–100 °C)Harsh (110–140 °C)
Base Sensitivity Mild (Carbonates, Phosphates)Harsh (Alkoxides like LiOtBu)
Selectivity Excellent (Regiospecific)Good (Ortho-directed), but risk of diarylation
Yield (Typical) 85–98%60–85%
Primary Risk Pd removal, Cost of Boronic AcidDecarboxylation, Proto-dehalogenation

Part 3: Experimental Protocols

Protocol A: Optimized Suzuki Coupling (High Fidelity)

Best for: Late-stage drug intermediates where yield and purity are paramount.

Reagents:

  • 2-Bromobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Charge a reaction vessel with 2-bromobenzoic acid (2.0 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), Pd(OAc)₂ (45 mg), SPhos (164 mg), and K₃PO₄ (6.36 g).

  • Evacuate and backfill with Nitrogen (3x).

  • Add Toluene (20 mL) and Water (2 mL).

  • Heat to 100 °C with vigorous stirring for 4–6 hours. Monitor by HPLC for consumption of bromide.

  • Workup: Cool to RT. Acidify aqueous layer to pH 2 with 1M HCl (Crucial step: Product is in the aqueous layer as carboxylate during reaction). Extract with Ethyl Acetate.

  • Purification: Crystallization from Ethanol/Water is often sufficient due to high regioselectivity.

Protocol B: Cu-Catalyzed Direct Arylation (Atom Economy)

Best for: Early-stage synthesis of simple scaffolds or when boronic acids are unstable/expensive. Reference: Adapted from Daugulis, O. et al., J. Am. Chem. Soc. 2007.

Reagents:

  • Benzoic acid (1.0 equiv)

  • Aryl Iodide (2.0–3.0 equiv) — Excess required to drive kinetics.

  • Catalyst: CuI (10 mol%)[2]

  • Base: LiOtBu (2.0 equiv) — Strong base is essential for C-H activation.

  • Solvent: DMF (Dry)

Procedure:

  • In a glovebox or under strict Argon flow, combine Benzoic acid (1.22 g, 10 mmol), Aryl Iodide (20 mmol), CuI (190 mg), and LiOtBu (1.6 g).

  • Add dry DMF (20 mL).

  • Seal vessel (pressure tube recommended) and heat to 140 °C for 24 hours.

  • Workup: Cool to RT. Dilute with water.[3] Acidify to pH 2 with 1M HCl.

  • Purification: The crude will contain excess aryl iodide and potentially 2,6-diphenylbenzoic acid (double arylation byproduct). Column chromatography (Hexane/EtOAc) is usually required to separate mono- from di-arylated products.

Part 4: Decision Matrix

When should you choose which method?

DecisionTree Start Start: Synthesis of 2-Arylbenzoic Acid Q1 Is the substrate base-sensitive (e.g., esters, nitriles)? Start->Q1 Q2 Is the 2-Halo precursor readily available? Q1->Q2 No Suzuki Use Suzuki Coupling (High Yield, Mild) Q1->Suzuki Yes (Avoid LiOtBu) Q3 Is cost of goods (COGS) the primary driver? Q2->Q3 No (Benzoic acid is cheap) Q2->Suzuki Yes Q3->Suzuki No (Research Scale) Copper Use Cu-Direct Arylation (Low Cost, Fewer Steps) Q3->Copper Yes (Scale-up)

Caption: Decision workflow for selecting the optimal synthetic strategy.

References

  • Chiong, H. A., Pham, Q. N., & Daugulis, O. (2007).[4] Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society.[5][6] Link

  • Gooßen, L. J., et al. (2006). Palladium-Catalyzed Synthesis of Biaryls via Decarboxylative Coupling. Science. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed Free-Radical C-H Arylation.[7] Nature Protocols (Contextual reference for modern Cu-ligand systems). Link

  • BenchChem. (2025).[3] Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem Technical Guides. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.